DBCO-PEG3-Phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C38H53N4O7P |
|---|---|
Molecular Weight |
708.8 g/mol |
IUPAC Name |
6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]ethyl]-6-oxohexanamide |
InChI |
InChI=1S/C38H53N4O7P/c1-31(2)42(32(3)4)50(48-22-11-20-39)49-29-28-47-27-26-46-25-24-45-23-21-40-37(43)16-9-10-17-38(44)41-30-35-14-6-5-12-33(35)18-19-34-13-7-8-15-36(34)41/h5-8,12-15,31-32H,9-11,16-17,21-30H2,1-4H3,(H,40,43) |
InChI Key |
AZZYBGFXRGQDBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCNC(=O)CCCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of the PEG3 Spacer in DBCO Phosphoramidite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzocyclooctyne (DBCO) phosphoramidite is a critical reagent for the incorporation of a bioorthogonal handle into oligonucleotides, enabling their conjugation to azide-modified molecules via copper-free click chemistry. The inclusion of a polyethylene glycol (PEG) spacer, specifically a triethylene glycol (PEG3) linker, between the DBCO moiety and the phosphoramidite is a key design feature that significantly enhances the performance of the resulting oligonucleotide conjugates. This technical guide elucidates the multifaceted role of the PEG3 spacer, detailing its impact on solubility, steric hindrance, reaction kinetics, and overall biocompatibility. Detailed experimental protocols and quantitative data are provided to offer a comprehensive resource for researchers in bioconjugation and drug development.
Introduction to DBCO Phosphoramidite and Copper-Free Click Chemistry
Strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry," allows for the efficient and specific ligation of two molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This bioorthogonal reaction relies on the inherent ring strain of cyclooctynes, such as DBCO, to react rapidly with azides, forming a stable triazole linkage.[3][4]
DBCO phosphoramidite is the reagent of choice for introducing the DBCO group onto the 5' or 3' terminus, or internally within a synthetic oligonucleotide.[1][2] This is achieved during standard automated solid-phase oligonucleotide synthesis.[5] The resulting DBCO-modified oligonucleotide can then be conjugated to a wide array of azide-containing molecules, including fluorescent dyes, peptides, proteins, and drug molecules.
The Multifunctional Role of the PEG3 Spacer
The incorporation of a PEG3 (triethylene glycol) spacer into the DBCO phosphoramidite architecture is not a trivial inclusion but a strategic enhancement that addresses several challenges associated with the bioconjugation of oligonucleotides.
Enhanced Hydrophilicity and Solubility
The DBCO group is inherently hydrophobic.[1] This hydrophobicity can lead to poor solubility of the DBCO-modified oligonucleotide in aqueous buffers, which are the standard media for most biological applications. The PEG3 spacer, being a short, hydrophilic polymer, imparts a significant increase in the overall hydrophilicity of the conjugate.[3] This enhanced water solubility prevents aggregation and precipitation, ensuring that the DBCO-modified oligonucleotide remains in solution and available for conjugation.[3]
Reduction of Steric Hindrance
The DBCO moiety is a bulky chemical group. Without a spacer, its close proximity to the oligonucleotide backbone can create steric hindrance, impeding the approach of the azide-functionalized binding partner. The PEG3 spacer acts as a flexible arm, physically distancing the reactive DBCO group from the oligonucleotide.[3] This increased separation provides greater accessibility for the azide, leading to more efficient and faster reaction kinetics.[6]
Improved Biocompatibility and Reduced Non-Specific Binding
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the biocompatibility of therapeutic and diagnostic agents.[7] Even a short PEG3 spacer can contribute to this effect by masking the hydrophobic DBCO group, which might otherwise engage in non-specific hydrophobic interactions with proteins and other biomolecules. This reduction in non-specific binding is crucial for applications in complex biological samples and in vivo.
Quantitative Impact of the PEG3 Spacer
While direct comparative studies quantifying the precise impact of a PEG3 spacer versus no spacer on DBCO phosphoramidite performance are not extensively published in a single source, the collective data from various suppliers and research articles point to significant operational advantages.
| Parameter | Without PEG Spacer (Hypothetical) | With PEG3 Spacer | Rationale and Citation |
| Solubility in Aqueous Buffers | Low, prone to aggregation | High | The hydrophilic nature of the PEG chain enhances the solubility of the hydrophobic DBCO moiety.[3] |
| Typical Reaction Time | Potentially longer due to steric hindrance | 4 - 17 hours at room temperature | The spacer reduces steric hindrance, allowing for more efficient access of the azide to the DBCO group.[1] |
| Conjugation Efficiency | Lower, especially with bulky binding partners | Virtually quantitative | Improved solubility and reduced steric hindrance contribute to higher reaction yields.[1] |
| Non-Specific Binding | Higher potential for hydrophobic interactions | Minimized | The hydrophilic PEG spacer can shield the hydrophobic DBCO group, reducing non-specific binding.[7] |
Table 1: Comparison of DBCO Phosphoramidite with and without a PEG3 Spacer.
Experimental Protocols
Oligonucleotide Synthesis with 5'-DBCO-TEG Phosphoramidite
This protocol outlines the general steps for incorporating a DBCO group at the 5'-terminus of an oligonucleotide using an automated DNA synthesizer.
Materials:
-
5'-DBCO-TEG Phosphoramidite (or similar DBCO-PEG3 phosphoramidite)
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., CPG)
-
Standard synthesis reagents: activator, capping reagents, oxidizing agent, deblocking agent
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.
-
Phosphoramidite Preparation: Dissolve the 5'-DBCO-TEG phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration.
-
Automated Synthesis: Initiate the standard phosphoramidite synthesis cycle for the main oligonucleotide sequence.
-
Final Coupling Step: In the final cycle, couple the 5'-DBCO-TEG phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 10-12 minutes) may be beneficial to ensure high coupling efficiency due to the bulkiness of the DBCO group.[1][2]
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove protecting groups using standard conditions (e.g., concentrated ammonium hydroxide at 55°C for 12 hours or overnight at room temperature). DBCO-modified oligonucleotides are generally stable to these conditions.[1][2] For sensitive applications, UltraMild deprotection conditions are also compatible.[2]
-
Purification: Purify the DBCO-modified oligonucleotide using reverse-phase HPLC or a purification cartridge (e.g., Glen-Pak™). The hydrophobicity of the DBCO group facilitates efficient purification.[1]
Copper-Free Click Chemistry Conjugation of a DBCO-Oligonucleotide to an Azide-Modified Molecule
This protocol describes the general procedure for conjugating a purified DBCO-modified oligonucleotide to a molecule containing an azide group.
Materials:
-
Purified DBCO-modified oligonucleotide
-
Azide-modified molecule (e.g., peptide, protein, fluorescent dye)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO (if the azide-modified molecule is not water-soluble)
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-modified oligonucleotide in the reaction buffer to a desired concentration (e.g., 10 OD in 100 µL of water).[1]
-
Dissolve the azide-modified molecule in a compatible solvent. If using DMSO, ensure the final concentration in the reaction mixture is low (e.g., <20%) to avoid denaturation of proteins.[8][9]
-
-
Click Reaction:
-
Purification of the Conjugate:
-
Characterization:
-
Confirm the successful conjugation using techniques such as mass spectrometry (to verify the molecular weight of the conjugate) and UV-Vis spectroscopy (DBCO has a characteristic absorbance at ~309 nm).[9]
-
Visualizing the Process and Logic
Logical Relationship of DBCO-PEG3-Phosphoramidite Components
Caption: Components of the this compound reagent.
Experimental Workflow for Oligonucleotide Conjugation
Caption: Workflow for synthesis and conjugation of a DBCO-modified oligonucleotide.
Conclusion
The PEG3 spacer in DBCO phosphoramidite is a critical component that significantly enhances the utility of this reagent in bioconjugation. By improving solubility, reducing steric hindrance, and increasing biocompatibility, the PEG3 spacer facilitates more efficient and reliable conjugation of oligonucleotides to a diverse range of molecules. The provided protocols and data serve as a practical guide for researchers to effectively utilize this compound in their work, ultimately enabling the development of novel diagnostics, therapeutics, and research tools.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. interchim.fr [interchim.fr]
- 4. maravai.com [maravai.com]
- 5. atdbio.com [atdbio.com]
- 6. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. alphathera.com [alphathera.com]
The Ultimate Guide to Copper-Free Click Chemistry: Mechanism and Application of DBCO-PEG3-Phosphoramid
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of click chemistry has revolutionized the field of bioconjugation, offering a suite of reactions that are rapid, specific, and high-yielding. Among these, copper-free click chemistry, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a powerful tool for biological applications due to its biocompatibility. This technical guide delves into the core mechanism of copper-free click chemistry, with a specific focus on the versatile reagent, Dibenzocyclooctyne-PEG3-Phosphoramidite (DBCO-PEG3-Phosphoramidite). We will explore its reaction kinetics, provide detailed experimental protocols for its use in key applications, and present quantitative data to inform experimental design.
The Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Copper-free click chemistry circumvents the cellular toxicity associated with the copper(I) catalyst used in the archetypal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). SPAAC relies on the intrinsic reactivity of a strained alkyne, such as Dibenzocyclooctyne (DBCO), with an azide.
The driving force behind this reaction is the significant ring strain of the cyclooctyne ring in DBCO. This strain is released upon the [3+2] cycloaddition reaction with an azide, leading to the formation of a stable triazole linkage. This reaction is highly selective and bioorthogonal, meaning it proceeds efficiently within complex biological systems without interfering with native biochemical processes.[1][2]
Key Features of DBCO-Azide SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes it ideal for in vivo and live-cell applications.[3]
-
High Specificity: DBCO selectively reacts with azides, minimizing off-target reactions with other functional groups found in biological molecules.[1]
-
Favorable Kinetics: The reaction proceeds rapidly at physiological temperatures and pH.[3]
-
Stability: The resulting triazole linkage is highly stable.
Below is a diagram illustrating the fundamental mechanism of the SPAAC reaction between a DBCO moiety and an azide.
Caption: Figure 1. Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
This compound: A Versatile Tool for Oligonucleotide Modification
This compound is a key reagent that facilitates the incorporation of the reactive DBCO group onto synthetic oligonucleotides. Its structure consists of three key components:
-
DBCO group: The reactive moiety for copper-free click chemistry.
-
PEG3 linker: A short polyethylene glycol spacer that enhances water solubility and reduces steric hindrance between the DBCO group and the oligonucleotide.
-
Phosphoramidite group: Enables the automated, solid-phase synthesis of oligonucleotides, allowing for precise placement of the DBCO group at the 5' end, 3' end, or internally within the sequence.[4]
The ability to introduce a DBCO handle onto an oligonucleotide opens up a vast array of possibilities for creating sophisticated molecular probes, diagnostic reagents, and therapeutic agents.
Quantitative Data: Reaction Kinetics of DBCO-Azide SPAAC
The rate of the SPAAC reaction is a critical parameter for experimental design. The reaction follows second-order kinetics, and the rate is influenced by factors such as the specific DBCO derivative, the electronic properties of the azide, the solvent, pH, and temperature. Below is a summary of reported second-order rate constants for various SPAAC reactions.
| DBCO Derivative | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
| DBCO | Benzyl Azide | ~0.1 | Aqueous conditions | [3] |
| DBCO | Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) | |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES buffer (pH 7), 25°C & 37°C | [5] |
| Sulfo-DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7), 25°C & 37°C | [5] |
| DBCO-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | 0.18 - 0.37 | HEPES & PBS (pH 7), 25°C & 37°C | [6] |
| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | 31% increase vs. DBCO-Trastuzumab | HEPES & PBS (pH 7), 25°C & 37°C | [6] |
| DBCO | Azido-functionalized peptide | 1.9 | Carbonate buffer (pH 8.5) | [7] |
Experimental Protocols
This section provides detailed methodologies for key applications of DBCO-based copper-free click chemistry.
Protocol for Antibody-Oligonucleotide Conjugation
This protocol describes the conjugation of a DBCO-modified antibody to an azide-modified oligonucleotide.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)
-
Azide-modified oligonucleotide
-
DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Activation of Antibody with DBCO-NHS Ester:
-
Dissolve the DBCO-NHS ester in DMSO or DMF to a stock concentration of 10 mM.
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10-20%.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching of Unreacted DBCO-NHS Ester:
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of DBCO-Activated Antibody:
-
Remove excess, unreacted DBCO reagent using a desalting column or dialysis.
-
-
Click Reaction with Azide-Modified Oligonucleotide:
-
Add a 1.5 to 5-fold molar excess of the azide-modified oligonucleotide to the purified DBCO-activated antibody.
-
Incubate the reaction for 4-18 hours at 4°C or room temperature.
-
-
Purification of the Antibody-Oligonucleotide Conjugate:
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Quantify the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the DBCO group (around 309 nm) and the antibody (280 nm).
-
The following diagram illustrates the workflow for antibody-oligonucleotide conjugation.
Caption: Figure 2. Workflow for Antibody-Oligonucleotide Conjugation.
Protocol for Functionalization of Nanoparticles with DBCO-PEG
This protocol outlines the surface modification of nanoparticles with DBCO-PEG for subsequent conjugation to azide-containing molecules.
Materials:
-
Nanoparticles with surface functional groups (e.g., carboxyl or amine groups)
-
DBCO-PEG-Amine or DBCO-PEG-NHS ester
-
Activation reagents for carboxyl groups (e.g., EDC and NHS)
-
Reaction buffer (e.g., MES buffer for EDC/NHS chemistry, PBS for NHS ester chemistry)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., centrifugation, dialysis)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the nanoparticles in the appropriate reaction buffer.
-
-
Surface Activation (for carboxylated nanoparticles):
-
Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation of DBCO-PEG:
-
Add DBCO-PEG-Amine (to activated carboxylated nanoparticles) or DBCO-PEG-NHS ester (to aminated nanoparticles) to the reaction mixture.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Washing:
-
Quench any unreacted active groups with a suitable quenching solution.
-
Wash the nanoparticles extensively by repeated centrifugation and resuspension or by dialysis to remove excess reagents.[9]
-
-
Characterization:
-
Confirm the successful functionalization using techniques such as Dynamic Light Scattering (DLS) to measure changes in particle size and zeta potential, and UV-Vis spectroscopy to quantify the amount of conjugated DBCO.[10]
-
The logical relationship for nanoparticle functionalization is depicted below.
Caption: Figure 3. Logical Workflow for Nanoparticle Functionalization.
Protocol for Oligonucleotide Synthesis with this compound
This protocol describes the incorporation of a DBCO moiety into an oligonucleotide during solid-phase synthesis.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
Standard DNA/RNA phosphoramidites and synthesis reagents
-
This compound
-
Cleavage and deprotection reagents (e.g., ammonium hydroxide, AMA)
-
Purification system (e.g., HPLC, PAGE)
Procedure:
-
Automated Solid-Phase Synthesis:
-
The synthesis is performed on an automated DNA/RNA synthesizer following standard phosphoramidite chemistry cycles (detritylation, coupling, capping, oxidation).[4]
-
For 5'-end labeling, this compound is coupled in the final synthesis cycle. For internal labeling, a modified solid support or a specialized phosphoramidite is used.
-
-
Cleavage and Deprotection:
-
After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using a standard deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 8-12 hours or AMA at room temperature for 2 hours).
-
-
Purification of the DBCO-Modified Oligonucleotide:
-
The crude oligonucleotide is purified to remove failure sequences and other impurities. Reverse-phase HPLC (RP-HPLC) is often the method of choice, as the hydrophobic DBCO group provides good separation of the full-length product.[11]
-
-
Characterization:
-
The purity and identity of the DBCO-modified oligonucleotide are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Conclusion
Copper-free click chemistry, exemplified by the SPAAC reaction between DBCO and azides, offers a robust and biocompatible method for the covalent modification of biomolecules. The availability of reagents like this compound has greatly expanded the toolkit for researchers in drug development, diagnostics, and fundamental biological research. By understanding the underlying mechanism, reaction kinetics, and detailed experimental protocols, scientists can effectively leverage this powerful technology to create novel and impactful molecular constructs. This guide provides a solid foundation for the successful implementation of DBCO-based copper-free click chemistry in a variety of research and development settings.
References
- 1. dynamic-biosensors.com [dynamic-biosensors.com]
- 2. Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clickable Albumin Nanoparticles for Pretargeted Drug Delivery toward PD-L1 Overexpressing Tumors in Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
Understanding the Hydrophobicity of DBCO-PEG3-Phosphoramidite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the hydrophobicity of DBCO-PEG3-Phosphoramidite, a critical reagent in bioconjugation and oligonucleotide modification. Understanding the hydrophobic character of this molecule is essential for its effective application in drug delivery, diagnostics, and various research contexts. This document outlines the chemical basis of its hydrophobicity, provides detailed experimental protocols for its assessment, and illustrates its role in modern biotechnological workflows.
Core Concepts: The Duality of DBCO and PEG
This compound is an amphiphilic molecule, possessing both hydrophobic and hydrophilic regions that dictate its behavior in aqueous and organic environments. This duality is central to its function, enabling the conjugation of diverse molecules to oligonucleotides while maintaining sufficient solubility for biological applications.
-
The Hydrophobic Moiety: Dibenzocyclooctyne (DBCO) The DBCO group is a strained alkyne used in copper-free click chemistry. Its rigid, aromatic ring structure is inherently nonpolar and therefore hydrophobic. This hydrophobicity is a key characteristic, influencing its interaction with other molecules and its purification by methods such as reversed-phase high-performance liquid chromatography (RP-HPLC). In the context of oligonucleotide synthesis, the hydrophobicity of the DBCO group can be leveraged for the purification of modified oligonucleotides.
-
The Hydrophilic Spacer: Polyethylene Glycol (PEG) In contrast to the DBCO group, the triethylene glycol (PEG3) linker is a flexible, polar chain of repeating ether units. The oxygen atoms in the PEG backbone can form hydrogen bonds with water molecules, rendering this portion of the molecule hydrophilic. The primary role of the PEG linker is to counteract the hydrophobicity of the DBCO moiety, thereby increasing the overall water solubility of the this compound and the resulting oligonucleotide conjugates. This enhanced solubility is crucial for applications in biological systems, which are predominantly aqueous.
The interplay between the hydrophobic DBCO and the hydrophilic PEG linker is a finely tuned balance. The length of the PEG chain can be varied to modulate the overall hydrophobicity of the molecule, with longer PEG chains leading to increased hydrophilicity.
Quantitative Assessment of Hydrophobicity
The hydrophobicity of a molecule can be quantified using the partition coefficient (LogP), which is the logarithm of the ratio of the concentration of a solute in a water-immiscible solvent (typically octanol) to its concentration in water. A positive LogP value indicates a preference for the hydrophobic phase (hydrophobicity), while a negative value indicates a preference for the aqueous phase (hydrophilicity).
| Compound | Predicted LogP (XLogP3-AA) | Reference |
| DBCO-PEG4-Phosphoramidite | 2.8 | [1] |
Experimental Determination of Hydrophobicity: Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for determining the hydrophobicity of molecules, including phosphoramidites and modified oligonucleotides.[2] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Hydrophobic molecules interact more strongly with the stationary phase and therefore have longer retention times.
Principle
The retention time of a compound in RP-HPLC is directly related to its hydrophobicity. By comparing the retention time of this compound to those of known standards, its relative hydrophobicity can be determined. Furthermore, a quantitative measure of hydrophobicity, the logarithm of the capacity factor (log k'), can be calculated from the retention time.
Detailed Experimental Protocol
This protocol is a general guideline for the determination of the hydrophobicity of this compound using RP-HPLC. Optimization of specific parameters may be required.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Triethylammonium acetate (TEAA) buffer, 0.1 M, pH 7.0
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Syringe filters, 0.22 µm
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of this compound in anhydrous acetonitrile to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B (equilibration)
-
-
-
Data Analysis:
-
Record the chromatogram and determine the retention time (t_R) of the this compound peak.
-
Determine the void time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0
-
The log k' value provides a quantitative measure of the hydrophobicity under the specific chromatographic conditions.
-
Application in Bioconjugation: An Experimental Workflow
This compound is not typically a direct participant in cellular signaling pathways. Instead, it is a crucial tool for the synthesis of modified oligonucleotides that can then be used to study, track, or influence biological processes. The primary application of this reagent is in copper-free "click chemistry," a bioorthogonal reaction that allows for the efficient and specific labeling of biomolecules.
The following diagram illustrates a typical experimental workflow for using this compound to label and visualize a target molecule within a cellular context.
Caption: Experimental workflow for bioconjugation using this compound.
This workflow highlights the journey from the chemical synthesis of a DBCO-modified oligonucleotide to its application in labeling and visualizing a target biomolecule within a cell. The hydrophobicity of the DBCO group is particularly relevant during the purification step (s4), where RP-HPLC can effectively separate the desired modified oligonucleotide from unlabeled strands.
Logical Relationship of Hydrophobicity and Function
The chemical structure of this compound directly dictates its hydrophobic/hydrophilic properties, which in turn govern its utility in various applications.
References
A Comprehensive Technical Guide to DBCO-PEG3-Phosphoramidite for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Dibenzocyclooctyne-Polyethylene Glycol-Phosphoramidite (DBCO-PEG3-Phosphoramidite), a key reagent for the synthesis of modified oligonucleotides. This document details the core principles, experimental protocols, and quantitative data associated with its use, enabling researchers to effectively incorporate this versatile molecule into their workflows for applications ranging from basic research to drug development.
Introduction to this compound
This compound is a chemical compound used in solid-phase oligonucleotide synthesis to introduce a dibenzocyclooctyne (DBCO) moiety at a specific position within a DNA or RNA sequence. The DBCO group is a strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is exceptionally useful for the conjugation of oligonucleotides to other molecules, such as fluorescent dyes, peptides, proteins, or nanoparticles, without the need for a cytotoxic copper catalyst.[1][2] The triethylene glycol (PEG3) linker enhances solubility and reduces steric hindrance, facilitating efficient conjugation.[3]
Key Properties and Advantages:
-
Copper-Free Click Chemistry: Enables conjugation reactions in biological systems where copper catalysts can be toxic.[1][2]
-
Bioorthogonal Reactivity: The DBCO group is highly selective for azides and does not react with other functional groups typically found in biological systems.[1][2]
-
High Reaction Efficiency: SPAAC reactions with DBCO are generally fast and proceed with high yields.[4][5]
-
Enhanced Solubility: The PEG3 linker improves the solubility of the phosphoramidite and the resulting modified oligonucleotide.[3]
-
Stability: DBCO-modified oligonucleotides are stable under standard deprotection conditions used in oligonucleotide synthesis.[4][6]
The Chemistry of Oligonucleotide Synthesis with this compound
The incorporation of this compound into an oligonucleotide occurs via the well-established phosphoramidite method of solid-phase synthesis.[7] This process involves a four-step cycle that is repeated for each nucleotide addition.
The Phosphoramidite Synthesis Cycle
The synthesis is performed on an automated DNA/RNA synthesizer and follows a cyclical process:
-
Detritylation (Deblocking): The 5'-hydroxyl group of the growing oligonucleotide chain, which is attached to a solid support, is deprotected by removing the dimethoxytrityl (DMT) group with a weak acid.[1][8]
-
Coupling: The this compound, activated by a tetrazole or a similar agent, is coupled to the free 5'-hydroxyl group of the growing chain.[1][8]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[8]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.[1][8]
This cycle is repeated until the desired sequence is synthesized.
Quantitative Data
The efficiency of each step in the synthesis process is critical for obtaining a high yield of the full-length product. The following tables summarize key quantitative data related to the use of this compound.
Coupling Efficiency
High coupling efficiency is crucial for the synthesis of long oligonucleotides.[9] The recommended coupling time for this compound is typically longer than for standard nucleoside phosphoramidites to ensure high efficiency.
| Parameter | Value | Reference |
| Recommended Coupling Time | 10 minutes | [4] |
| Typical Coupling Efficiency | >98% | [9] |
Note: Coupling efficiency can be influenced by the synthesizer, reagents, and the specific sequence being synthesized.
Deprotection and Stability
DBCO-modified oligonucleotides are compatible with various deprotection conditions. However, the stability of the DBCO group can be affected by the choice of deprotection reagent and conditions.
| Deprotection Reagent | Conditions | DBCO Stability | Reference |
| Ammonium Hydroxide | 2 hours at 65°C or overnight at room temperature | Stable | [4][6] |
| AMA (Ammonium hydroxide/40% Methylamine 1:1) | 2 hours at room temperature | Slight degradation of the cyclooctyne | [4][6] |
| UltraMild Deprotection | Manufacturer's protocol | Compatible | [4][6] |
Purification
Purification of DBCO-modified oligonucleotides is necessary to remove truncated sequences and other impurities. The hydrophobic nature of the DBCO group facilitates purification by reverse-phase methods.
| Purification Method | Principle | Purity | Yield | Reference |
| Glen-Pak™ Cartridge | Reverse-phase chromatography | Good | High | [4] |
| Reverse-Phase HPLC (RP-HPLC) | High-resolution reverse-phase chromatography | High (>95%) | Moderate | [10] |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on charge | High | Moderate |
Experimental Protocols
The following are detailed protocols for the key experimental procedures involving this compound.
Protocol 1: Solid-Phase Synthesis of a DBCO-Modified Oligonucleotide
This protocol outlines the general steps for incorporating this compound at the 5'-end of an oligonucleotide using an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
This compound solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer. For the final coupling step, assign the this compound to the 5'-terminus.
-
Synthesis Initiation: Start the synthesis run. The synthesizer will automatically perform the detritylation, coupling, capping, and oxidation steps for each standard nucleoside.
-
DBCO Coupling: For the final coupling step, the synthesizer will deliver the this compound and activator to the synthesis column. A coupling time of 10 minutes is recommended.[4]
-
Final Steps: After the final coupling, the synthesizer will perform the capping and oxidation steps.
-
Cleavage and Deprotection: Once the synthesis is complete, the solid support is removed from the synthesizer. The oligonucleotide is cleaved from the support and deprotected using an appropriate deprotection solution (e.g., ammonium hydroxide) as detailed in Table 3.2.
-
Purification: The crude DBCO-modified oligonucleotide is then purified using a suitable method as described in Table 3.3.
Protocol 2: Purification of DBCO-Modified Oligonucleotides by RP-HPLC
This protocol provides a general method for the purification of DBCO-modified oligonucleotides using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Crude DBCO-modified oligonucleotide
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 95% acetonitrile over 30 minutes.[10]
-
Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorbance maximum of the DBCO group (around 309 nm).
-
Fraction Collection: Collect the peak corresponding to the full-length, DBCO-modified oligonucleotide.
-
Desalting: Desalt the collected fraction using a suitable method (e.g., ethanol precipitation or a desalting cartridge) to remove the TEAA buffer.
Protocol 3: Copper-Free Click Chemistry (SPAAC)
This protocol describes the general procedure for conjugating a DBCO-modified oligonucleotide with an azide-containing molecule.
Materials:
-
Purified DBCO-modified oligonucleotide
-
Azide-containing molecule (e.g., fluorescent dye, peptide)
-
Reaction buffer (e.g., PBS, pH 7.4, or an organic solvent like DMSO)
Procedure:
-
Dissolve Reactants: Dissolve the DBCO-modified oligonucleotide in the reaction buffer. Dissolve the azide-containing molecule in a compatible solvent.
-
Reaction Mixture: Add the azide solution to the oligonucleotide solution. The molar ratio of azide to oligonucleotide may need to be optimized, but a slight excess of the azide is common.
-
Incubation: Incubate the reaction mixture at room temperature. The reaction time can vary from 4 to 17 hours depending on the specific reactants.[4]
-
Purification: Purify the resulting oligonucleotide conjugate to remove unreacted starting materials. This can be achieved by desalting, HPLC, or other chromatographic methods depending on the properties of the conjugate.
Visualizations
The following diagrams illustrate the key structures and processes involved in the use of this compound.
References
- 1. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. biotage.com [biotage.com]
- 9. glenresearch.com [glenresearch.com]
- 10. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
Navigating the Formulation Frontier: A Technical Guide to the Solubility of DBCO-PEG3-Phosphoramidite
For researchers, scientists, and drug development professionals, understanding the solubility characteristics of key reagents is paramount to successful experimental design and reproducible outcomes. This in-depth technical guide provides a comprehensive overview of the solubility of DBCO-PEG3-Phosphoramidite, a critical building block in the synthesis of modified oligonucleotides for bioconjugation and therapeutic applications. This document outlines its solubility in various common organic solvents, presents a detailed experimental protocol for determining precise solubility, and offers a logical workflow for solubility assessment.
Core Concept: Solubility Profile of this compound
This compound is a specialized chemical reagent characterized by a dibenzocyclooctyne (DBCO) group, a triethylene glycol (PEG3) spacer, and a phosphoramidite moiety. This structure allows for its incorporation into oligonucleotides, enabling subsequent copper-free click chemistry reactions. The solubility of this reagent is a critical factor in its handling, storage, and efficacy in automated oligonucleotide synthesis.
Generally, phosphoramidites are soluble in anhydrous organic solvents. The PEG3 linker in this compound is intended to enhance its solubility, particularly in the polar organic solvents used in oligonucleotide synthesis.
Quantitative Solubility Data
While precise, batch-specific quantitative solubility data is often proprietary or not publicly available, the following table summarizes the known and estimated solubility of this compound in commonly used laboratory solvents. These values are based on publicly available data for similar phosphoramidite reagents and DBCO-PEG compounds. For critical applications, it is strongly recommended that researchers determine the solubility of their specific batch of this compound using the protocol outlined below.
| Solvent | Chemical Formula | Polarity Index | Known/Estimated Solubility | Notes |
| Acetonitrile (anhydrous) | CH₃CN | 5.8 | Freely Soluble (Recommended for synthesis at ~0.1 M) | Preferred solvent for oligonucleotide synthesis coupling reactions. |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble | Often used for more lipophilic phosphoramidites. |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 7.2 | Highly Soluble (Potentially >100 mg/mL) | A strong polar aprotic solvent; may require sonication for high concentrations. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Soluble | Another common polar aprotic solvent for organic synthesis. |
| Acetone | C₃H₆O | 5.1 | Soluble | A moderately polar solvent. |
| Toluene | C₇H₈ | 2.4 | Sparingly Soluble | A non-polar aromatic solvent. |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol describes a standardized method for determining the thermodynamic (equilibrium) solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected anhydrous solvent(s)
-
2 mL glass vials with screw caps and PTFE septa
-
Analytical balance (readable to at least 0.01 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Mobile phase for HPLC (e.g., acetonitrile/water gradient)
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
-
-
Sample Preparation (in triplicate):
-
Add an excess amount of solid this compound to a 2 mL glass vial. An amount that ensures solid material remains after equilibration is crucial.
-
Accurately add a known volume (e.g., 1 mL) of the selected anhydrous solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The agitation should be vigorous enough to keep the solid suspended.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.2 µm syringe filter into a clean vial. This step is critical to remove all undissolved solids.
-
-
Analysis by HPLC:
-
Dilute the filtered, saturated solution with the chosen solvent to a concentration that falls within the range of the calibration standards.
-
Inject the calibration standards and the diluted sample solutions onto the HPLC system.
-
Analyze the chromatograms to determine the peak area corresponding to this compound.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.
-
Multiply this concentration by the dilution factor to determine the solubility of this compound in the undiluted saturated solution. The result can be expressed in mg/mL or molarity.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Methodological & Application
Application Notes and Protocols for Incorporating DBCO-PEG3-Phosphoramidite into DNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the incorporation of Dibenzocyclooctyl (DBCO) moieties into synthetic DNA oligonucleotides using DBCO-PEG3-Phosphoramidite. This method enables the straightforward production of DNA probes capable of undergoing copper-free click chemistry, a bioorthogonal reaction with wide-ranging applications in biological imaging, diagnostics, and therapeutics.[][2] The strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide-containing molecule offers high specificity and efficiency in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for in vitro and in vivo applications.[][2][3][4][5]
The DBCO group is linked to the phosphoramidite via a triethylene glycol (PEG3) spacer, which enhances the solubility of the hydrophobic DBCO moiety and extends it away from the oligonucleotide backbone, thereby improving its accessibility for subsequent click reactions.[6] DBCO can be incorporated at the 5' or 3' terminus, or internally within the oligonucleotide sequence.[7][8]
Chemical Pathway
The core of this methodology is the automated solid-phase synthesis of DNA, followed by the copper-free click reaction. The DBCO-functionalized oligonucleotide reacts with an azide-modified molecule to form a stable triazole linkage.
Experimental Protocols
Protocol 1: Automated Synthesis of 5'-DBCO-Modified Oligonucleotides
This protocol describes the incorporation of a DBCO moiety at the 5'-terminus of a DNA oligonucleotide using standard phosphoramidite chemistry on an automated DNA synthesizer.
Materials:
-
This compound
-
Standard DNA phosphoramidites (dA, dC, dG, dT)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizer (e.g., Iodine/Water/Pyridine)
-
Deblocking agent (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Capping reagents
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or AMA)
-
Purification cartridges (e.g., Glen-Pak™) or HPLC system
Procedure:
-
Synthesizer Setup: Prepare the DNA synthesizer with the required standard DNA phosphoramidites, this compound, and all necessary reagents according to the manufacturer's instructions. Dissolve the this compound in anhydrous acetonitrile to the recommended concentration.
-
Automated Synthesis: Program the desired DNA sequence into the synthesizer. For the final coupling step at the 5'-terminus, direct the synthesizer to use the this compound. A prolonged coupling time is recommended for the sterically hindered DBCO phosphoramidite.
-
Cleavage and Deprotection:
-
After synthesis, transfer the CPG support to a vial.
-
Add the cleavage and deprotection solution. DBCO-modified oligos are stable to deprotection with ammonium hydroxide for 2 hours at 65°C or overnight at room temperature.[6] For sequences containing sensitive bases, AMA (Ammonium hydroxide/Methylamine) can be used for 2 hours at room temperature, although slight degradation of the DBCO group may occur.[6]
-
-
Purification:
-
The hydrophobicity of the DBCO group facilitates purification.[6]
-
Cartridge Purification: Utilize a reverse-phase cartridge like Glen-Pak™. The "DMT-on" purification protocol can be adapted by omitting the final trifluoroacetic acid (TFA) wash, as the hydrophobic DBCO group will be retained on the column.[6]
-
HPLC Purification: Alternatively, purify the oligonucleotide by reverse-phase high-performance liquid chromatography (RP-HPLC). The DBCO-modified oligo will have a significantly longer retention time than the unmodified oligo.
-
| Parameter | Recommendation | Reference |
| DBCO-Phosphoramidite Coupling Time | 10 minutes | [6] |
| Deprotection (Ammonium Hydroxide) | 2 hours at 65°C or overnight at room temperature | [6] |
| Deprotection (AMA) | 2 hours at room temperature (slight degradation possible) | [6] |
| Purification Method | Glen-Pak™ cartridge or RP-HPLC | [6] |
Protocol 2: Copper-Free Click Reaction with Azide-Modified Molecules
This protocol details the conjugation of the purified DBCO-modified oligonucleotide with a molecule containing an azide group.
Materials:
-
Purified DBCO-modified oligonucleotide
-
Azide-modified molecule of interest (e.g., fluorescent dye, biotin, peptide)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Organic solvent (e.g., Dimethyl sulfoxide (DMSO)) if the azide molecule is not water-soluble
-
Desalting columns or ethanol precipitation reagents
Procedure:
-
Oligonucleotide Preparation: Dissolve the lyophilized DBCO-modified oligonucleotide in the reaction buffer to a desired stock concentration.
-
Azide Preparation: Dissolve the azide-modified molecule in a compatible solvent (water or DMSO) to create a stock solution.
-
Click Reaction:
-
In a microcentrifuge tube, combine the DBCO-modified oligonucleotide and a molar excess of the azide-modified molecule. A 5 to 10-fold molar excess of the azide is common.
-
If DMSO is used to dissolve the azide, ensure the final concentration of DMSO in the reaction mixture is compatible with the stability of the biomolecules.
-
Incubate the reaction mixture at room temperature. The reaction time can vary from 4 to 17 hours, depending on the specific azide used.[3][6]
-
-
Purification of the Conjugate:
| Parameter | Recommendation | Reference |
| Azide to DBCO Molar Ratio | 5-10 fold excess of azide | [12] |
| Reaction Solvent | Aqueous buffer (e.g., PBS) or aqueous/DMSO mixture | [3][6][8] |
| Reaction Temperature | Room temperature | [3][6] |
| Reaction Time | 4-17 hours (overnight is common) | [3][6] |
Signaling Pathway and Logical Relationships
The chemical transformation at the core of this protocol is the SPAAC reaction. The following diagram illustrates the reaction between the DBCO-modified DNA and an azide-functionalized molecule.
References
- 2. creativepegworks.com [creativepegworks.com]
- 3. DBCO-dT Oligo Modifications from Gene Link [genelink.com]
- 4. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 5. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Dibenzocyclooctyl DBCO Oligonucleotide Modification [biosyn.com]
- 8. DBCO-dT Oligo Modification [biosyn.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dynamic-biosensors.com [dynamic-biosensors.com]
- 12. rsc.org [rsc.org]
Application Notes and Protocols: A Step-by-Step Guide for RNA Labeling with DBCO-PEG3-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the labeling of RNA molecules using DBCO-PEG3-Phosphoramidite chemistry. The protocol outlines the necessary steps for introducing a DBCO (Dibenzocyclooctyne) moiety onto an RNA molecule, enabling subsequent copper-free click chemistry conjugation with azide-modified molecules of interest. This powerful and bioorthogonal labeling strategy is instrumental in a wide array of applications, from basic research to the development of RNA-based therapeutics and diagnostics.
Introduction
RNA labeling is a critical technique for elucidating the structure, function, and localization of RNA molecules within complex biological systems. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry, has emerged as a robust method for bioconjugation due to its high efficiency, specificity, and biocompatibility.[][2][3] This approach utilizes the reaction between a strained alkyne, such as DBCO, and an azide to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[][2]
This compound is a reagent used in solid-phase oligonucleotide synthesis to incorporate a DBCO group at a specific position within an RNA sequence.[4][5] The PEG3 linker provides increased hydrophilicity and flexibility. Once synthesized, the DBCO-modified RNA can be readily conjugated to any azide-containing molecule, such as fluorophores, biotin, or therapeutic payloads.
Experimental Protocols
This section details the key experimental procedures for RNA labeling, starting from the synthesis of the DBCO-modified RNA to the final purification and characterization of the labeled product.
Synthesis of DBCO-Modified RNA
The introduction of the DBCO moiety is achieved during standard solid-phase RNA synthesis using this compound. This process is typically performed on an automated oligonucleotide synthesizer.
Protocol:
-
Oligonucleotide Synthesis: The RNA sequence is synthesized on a solid support using standard phosphoramidite chemistry in the 3' to 5' direction.[6]
-
Incorporation of this compound: At the desired position for labeling (typically the 5' end), this compound is coupled to the growing RNA chain using the same coupling chemistry as standard nucleotide phosphoramidites.
-
Cleavage and Deprotection: Following synthesis, the RNA is cleaved from the solid support, and all protecting groups are removed using standard deprotection protocols for RNA.
-
Purification of DBCO-RNA: The crude DBCO-modified RNA is purified to remove failure sequences and other impurities. High-performance liquid chromatography (HPLC) is the recommended purification method.
Copper-Free Click Chemistry Labeling of DBCO-RNA with an Azide-Containing Molecule
This protocol describes the conjugation of the purified DBCO-RNA with an azide-modified molecule of interest (e.g., a fluorescent dye, biotin, or a small molecule).
Materials:
-
Purified DBCO-modified RNA
-
Azide-containing molecule of interest
-
RNase-free water
-
Reaction Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4, or 100 mM phosphate buffer, pH 7.0-8.0.[7]
Protocol:
-
Quantification: Determine the concentration of the purified DBCO-RNA using UV-Vis spectrophotometry at 260 nm.
-
Reaction Setup:
-
In a sterile, RNase-free microcentrifuge tube, dissolve the DBCO-RNA in the reaction buffer to a final concentration of approximately 10-50 µM.
-
Add the azide-containing molecule to the reaction mixture. A 10 to 20-fold molar excess of the azide-containing molecule over the DBCO-RNA is recommended to ensure high labeling efficiency.[7]
-
-
Incubation:
-
Mix the reaction components thoroughly by gentle vortexing or pipetting.
-
Incubate the reaction at 37°C for 1-4 hours.[7][8] For sensitive molecules or to potentially increase efficiency, the reaction can be performed at a lower temperature (e.g., 25°C or 4°C) for a longer duration (e.g., 12-24 hours).[7] Protect the reaction from light if using a light-sensitive dye.
-
-
Purification of Labeled RNA: It is crucial to remove the unreacted azide-containing molecule and other reaction components from the labeled RNA.
-
Ethanol Precipitation: This is a common method for purifying and concentrating RNA. Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2) to the reaction mixture. Incubate at -20°C for at least 1 hour, then centrifuge at high speed to pellet the RNA. Wash the pellet with 70% ethanol and resuspend in RNase-free water.
-
Size-Exclusion Chromatography: Spin columns (e.g., gel filtration) are effective for removing smaller molecules from the larger labeled RNA.[7]
-
Characterization of Labeled RNA
The success of the labeling reaction can be assessed both qualitatively and quantitatively.
Methods:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Run an aliquot of the purified labeled RNA on a denaturing urea-PAGE gel alongside the unlabeled DBCO-RNA.
-
A successful conjugation will result in a shift in the mobility of the RNA band due to the increased molecular weight of the attached label.
-
If a fluorescent label was used, the gel can be visualized using a fluorescence scanner to confirm the presence of the fluorophore on the RNA.
-
-
UV-Vis Spectrophotometry for Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the purified labeled RNA at 260 nm (for RNA) and at the maximum absorbance wavelength (λmax) of the attached dye.
-
The Degree of Labeling, which indicates the number of dye molecules per RNA molecule, can be calculated using the Beer-Lambert law and correcting for the dye's absorbance at 260 nm.[7]
-
Data Presentation
Table 1: Representative Quantitative Data for RNA Labeling
| Parameter | Typical Value | Method of Determination | Notes |
| Labeling Efficiency | > 90% | Denaturing PAGE / HPLC | Dependent on reaction conditions and purity of starting materials. |
| Molar Excess of Azide Reagent | 10-20 fold | - | Optimization may be required for specific RNA sequences and labels. |
| Reaction Time | 1-4 hours at 37°C | - | Longer incubation at lower temperatures can also be effective.[7] |
| Yield of Purified Labeled RNA | 50-80% | UV-Vis Spectrophotometry | Varies depending on the purification method used. |
Visualizations
Caption: Experimental workflow for RNA labeling.
Caption: Copper-free click chemistry reaction.
References
- 2. interchim.fr [interchim.fr]
- 3. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Dibenzocyclooctyl DBCO Oligonucleotide Modification [biosyn.com]
- 6. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DBCO-PEG3-Phosphoramidite in 5' Oligonucleotide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne (DBCO) derivatives are instrumental in the field of bioconjugation, enabling copper-free click chemistry reactions that are highly efficient and biocompatible. DBCO-PEG3-Phosphoramidite is a key reagent for the site-specific incorporation of a DBCO moiety at the 5'-terminus of synthetic oligonucleotides. The triethylene glycol (PEG3) linker enhances solubility and provides spatial separation between the oligonucleotide and the DBCO group, minimizing steric hindrance in subsequent conjugation reactions.
This document provides detailed application notes and protocols for the use of this compound in the 5' modification of oligonucleotides and their subsequent conjugation to azide-containing molecules.
Principle of the Method
The overall process involves two main stages:
-
Solid-Phase Oligonucleotide Synthesis: The this compound is incorporated as the final building block in a standard automated phosphoramidite-based oligonucleotide synthesis.
-
Copper-Free Click Chemistry: The resulting 5'-DBCO-modified oligonucleotide is then reacted with a molecule containing an azide group through a strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds with high specificity and efficiency in complex biological environments without interfering with native biochemical processes.
Data Presentation
Table 1: Quantitative Data for this compound Incorporation and Conjugation
| Parameter | Value | Notes |
| Phosphoramidite Coupling Efficiency | >98% | Per coupling cycle during solid-phase synthesis.[1][2] |
| Overall Synthesis Yield | Dependent on oligonucleotide length | Coupling efficiency of each monomer addition impacts the final yield. |
| Copper-Free Click Reaction Time | 4 - 17 hours at room temperature | Dependent on the specific azide-containing molecule and reaction conditions.[3] |
| Copper-Free Click Reaction Yield | Near-quantitative (>95%) | With appropriate purification, high yields of the conjugated product are achievable. |
| Second-Order Rate Constant (DBCO-azide) | 0.32–1.22 M⁻¹s⁻¹ | Varies with buffer, pH, and temperature. HEPES buffer at pH 7 generally shows higher rates than PBS.[4][5] |
Table 2: Recommended Purification Methods for DBCO-Modified Oligonucleotides
| Purification Method | Purity Level Achieved | Recommended For |
| Desalting | Removes salts and small molecule impurities | Suitable for short oligonucleotides (<35 bases) where the presence of truncated sequences is not critical. |
| Reverse-Phase HPLC (RP-HPLC) | >85% | Recommended for most applications, especially for oligonucleotides with hydrophobic modifications like DBCO.[6] |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | Ideal for applications requiring very high purity and for longer oligonucleotides (≥50 bases).[6] |
Experimental Protocols
Protocol 1: 5' Modification of Oligonucleotides using this compound
This protocol outlines the steps for incorporating the DBCO-PEG3 moiety at the 5'-terminus of an oligonucleotide during automated solid-phase synthesis.
Materials:
-
This compound
-
Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizer)
-
Anhydrous acetonitrile
-
Controlled pore glass (CPG) solid support
-
Automated DNA/RNA synthesizer
Procedure:
-
Prepare the Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Set up the Synthesizer: Program the automated synthesizer with the desired oligonucleotide sequence.
-
Standard Synthesis Cycles: Perform the standard phosphoramidite coupling cycles for the main oligonucleotide sequence.
-
Final Coupling Step: In the final coupling cycle, use the prepared this compound solution to add the modification to the 5'-terminus. A longer coupling time of 10-12 minutes is recommended for the this compound to ensure high coupling efficiency.[3]
-
Cleavage and Deprotection: After synthesis is complete, cleave the oligonucleotide from the solid support and remove the protecting groups. DBCO-modified oligonucleotides are stable to standard deprotection with ammonium hydroxide (2 hours at 65°C or overnight at room temperature).[3] For oligonucleotides containing sensitive bases, UltraMild deprotection conditions are also compatible.[3]
-
Purification: Purify the crude DBCO-modified oligonucleotide using an appropriate method as described in Table 2 (RP-HPLC is generally recommended).
Protocol 2: Copper-Free Click Chemistry Conjugation of 5'-DBCO Oligonucleotides
This protocol describes the conjugation of a purified 5'-DBCO-modified oligonucleotide to an azide-containing molecule.
Materials:
-
Purified 5'-DBCO-modified oligonucleotide
-
Azide-containing molecule of interest
-
Reaction Buffer (e.g., 1x PBS, pH 7.4)
-
DMSO (if the azide-containing molecule is not water-soluble)
Procedure:
-
Dissolve the Reactants:
-
Dissolve the purified 5'-DBCO-modified oligonucleotide in the reaction buffer to a final concentration of 1-5 mM.
-
Dissolve the azide-containing molecule in a compatible solvent (reaction buffer or DMSO) to a concentration that is 1.5 to 5-fold molar excess relative to the DBCO-oligonucleotide.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-oligonucleotide solution with the azide-containing molecule solution.
-
If DMSO was used to dissolve the azide, ensure the final concentration of DMSO in the reaction mixture does not exceed 10-20% to maintain the solubility of the oligonucleotide.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-17 hours. The reaction can also be performed at 4°C for a longer duration if the molecules are sensitive to room temperature.
-
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification of the Conjugate:
-
After the reaction is complete, purify the oligonucleotide conjugate from excess azide-containing molecule and any unreacted oligonucleotide.
-
For small molecule azides, desalting (e.g., using a gel filtration column) may be sufficient.
-
For larger azide-modified molecules (e.g., proteins, peptides), purification by HPLC is recommended to ensure high purity of the final conjugate.
-
Visualizations
Experimental Workflow for 5' DBCO Modification and Conjugation
Caption: Workflow for oligonucleotide modification and conjugation.
Logical Relationship of Copper-Free Click Chemistry
Caption: Copper-free click chemistry reaction scheme.
Example Signaling Pathway: RAS Signaling
DBCO-modified oligonucleotides can be conjugated to targeting ligands (e.g., antibodies, peptides) to deliver antisense oligonucleotides or siRNAs to specific cells to modulate signaling pathways. The RAS signaling pathway is a critical regulator of cell proliferation and survival and is often dysregulated in cancer.[7][8][9][10]
Caption: Simplified RAS signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Oligonucleotide Purification [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. What Do We Mean By "RAS Pathway"? | Frederick National Laboratory [frederick.cancer.gov]
- 9. addgene.org [addgene.org]
- 10. cusabio.com [cusabio.com]
Application Notes and Protocols for DBCO-PEG3-Phosphoramidite in Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient incorporation of a Dibenzocyclooctyne (DBCO) moiety into oligonucleotides using DBCO-PEG3-Phosphoramidite during solid-phase synthesis. Detailed protocols for synthesis, deprotection, and purification are provided, along with essential data for successful conjugation via copper-free click chemistry.
Introduction
This compound is a key reagent for the functionalization of synthetic oligonucleotides. The DBCO group enables covalent conjugation to azide-modified molecules through a bioorthogonal, copper-free click chemistry reaction. This strain-promoted alkyne-azide cycloaddition (SPAAC) is highly efficient and avoids the cellular toxicity associated with copper catalysts, making it ideal for in vivo applications and the development of oligonucleotide-based therapeutics and diagnostics. The triethylene glycol (PEG3) spacer enhances solubility and reduces steric hindrance, facilitating efficient conjugation.[1][2][3]
Key Applications
The ability to conjugate oligonucleotides to a wide range of molecules opens up numerous possibilities in research and drug development:
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking.
-
Bioconjugation: Creation of antibody-oligonucleotide conjugates for targeted delivery and immuno-PCR.[4][5]
-
Drug Delivery: Conjugation to targeting ligands, cell-penetrating peptides, or nanoparticles.
-
Diagnostic Assays: Development of probes for proximity ligation assays and other nucleic acid detection methods.
Data Summary
Table 1: Recommended Synthesis Parameters for this compound
| Parameter | Recommendation | Notes |
| Coupling Time | 10 minutes | An extended coupling time is recommended to ensure high coupling efficiency.[6] |
| Activator | Tetrazole or its derivatives (e.g., ETT, DCI) | Standard activators for phosphoramidite chemistry are suitable.[7][8] |
| Oxidation | 0.5 M CSO in anhydrous acetonitrile | DBCO is sensitive to standard iodine oxidation, especially with multiple cycles. Milder oxidizers like CSO are recommended to prevent degradation of the DBCO moiety.[2][9][10][11] |
| Solution Stability | 1-2 days on the synthesizer | The phosphoramidite is stable for a typical synthesis run.[11] |
Table 2: Deprotection Conditions for DBCO-Modified Oligonucleotides
| Reagent | Temperature | Duration | Compatibility Notes |
| Ammonium Hydroxide (30%) | Room Temperature | Overnight (17 hours) | Compatible with standard phosphoramidites, including dmf-dG. Not suitable for ibu-dG.[6][11] |
| Ammonium Hydroxide (30%) | 65°C | 2 hours | Compatible with standard phosphoramidites, including dmf-dG. Not suitable for ibu-dG.[6][11] |
| AMA (Ammonium Hydroxide/40% Methylamine 1:1) | Room Temperature | 2 hours | Shows only slight degradation of the cyclooctyne. Compatible with ibu-dG if Ac-dC is used.[6][11] |
| UltraMild Conditions | Varies | Varies | DBCO-modified oligonucleotides are compatible with UltraMild deprotection conditions.[6] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 5'-DBCO-Modified Oligonucleotide
This protocol outlines the steps for incorporating this compound at the 5'-terminus of an oligonucleotide using an automated DNA synthesizer.
Materials:
-
This compound
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., CPG) pre-loaded with the initial nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M ETT in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (0.5 M CSO in anhydrous acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
Procedure:
-
Synthesizer Setup:
-
Dissolve this compound in anhydrous acetonitrile to the desired concentration as per the synthesizer manufacturer's instructions.
-
Install the phosphoramidite vial on the synthesizer.
-
Ensure all other necessary reagents are fresh and correctly installed.
-
-
Synthesis Cycle:
-
The standard phosphoramidite synthesis cycle is performed for each nucleotide addition in the 3' to 5' direction.[12][13]
-
Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside.
-
Coupling: Addition of the standard phosphoramidite with the activator. A typical coupling time for standard bases is around 30 seconds.[7]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester.
-
-
Final Coupling with this compound:
-
For the final coupling step to add the 5'-DBCO modification, program the synthesizer for an extended coupling time of 10 minutes .[6]
-
Following the coupling of the this compound, proceed with the capping step.
-
-
Final Oxidation:
-
Use 0.5 M CSO in anhydrous acetonitrile for the final oxidation step to prevent degradation of the DBCO group.[11]
-
-
Cleavage and Deprotection:
-
Proceed to Protocol 2 for the cleavage of the oligonucleotide from the solid support and removal of protecting groups.
-
Protocol 2: Cleavage, Deprotection, and Purification
Materials:
-
Ammonium hydroxide or AMA solution
-
Glen-Pak™ cartridge or Reverse-Phase HPLC system
-
Desalting column (e.g., Glen Gel-Pak™)
Procedure:
-
Cleavage and Deprotection:
-
Transfer the solid support with the synthesized oligonucleotide to a clean vial.
-
Add the chosen deprotection solution (refer to Table 2 for options). For example, treat with 30% ammonium hydroxide for 2 hours at 65°C.[6]
-
Ensure the vial is tightly sealed.
-
Incubate at the recommended temperature and duration.
-
After incubation, cool the solution and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
-
Purification:
-
Option A: Cartridge Purification (DMT-on):
-
If the synthesis was performed with the final DMT group left on ("DMT-on"), the hydrophobicity of the DBCO and DMT groups allows for efficient purification using a Glen-Pak™ cartridge.[6]
-
Follow the manufacturer's protocol for the Glen-Pak™ cartridge. The final detritylation step with trifluoroacetic acid is typically omitted.
-
-
Option B: Reverse-Phase HPLC:
-
DBCO-modified oligonucleotides can be purified by reverse-phase HPLC.[14]
-
Use a suitable C18 column and a mobile phase gradient of acetonitrile in a buffer such as triethylammonium acetate.
-
Monitor the elution at 260 nm (for the oligonucleotide) and 309 nm (for the DBCO group).[14]
-
Collect the peak that shows absorbance at both wavelengths.
-
-
-
Desalting:
-
Desalt the purified oligonucleotide using a desalting column or ethanol precipitation to remove salts and residual organic solvents.
-
Protocol 3: Copper-Free Click Chemistry Conjugation
This protocol describes the conjugation of a 5'-DBCO-modified oligonucleotide to an azide-containing molecule.
Materials:
-
Purified 5'-DBCO-modified oligonucleotide
-
Azide-containing molecule (e.g., fluorescent dye, peptide)
-
DMSO or aqueous buffer (e.g., PBS, pH 7.5)
Procedure:
-
Reaction Setup:
-
Dissolve the 5'-DBCO-modified oligonucleotide in water or an appropriate aqueous buffer.
-
Dissolve the azide-containing molecule in DMSO or the same aqueous buffer.
-
Add the azide solution to the oligonucleotide solution. The molar ratio will depend on the specific reactants and desired outcome, but a molar excess of the azide is common.
-
-
Incubation:
-
Purification of the Conjugate:
-
Purify the resulting oligonucleotide conjugate to remove unreacted starting materials.
-
This can be achieved by desalting, ethanol precipitation, or HPLC, depending on the properties of the conjugate.
-
Visualizations
Caption: Workflow for 5'-DBCO oligonucleotide synthesis.
References
- 1. DBCO-TEG phosphoramidite, 1527468-08-1 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 4. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dynamic-biosensors.com [dynamic-biosensors.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. data.biotage.co.jp [data.biotage.co.jp]
- 13. atdbio.com [atdbio.com]
- 14. rsc.org [rsc.org]
Application Notes and Protocols: Fluorescent Labeling of DNA Probes using DBCO-PEG3-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the fluorescent labeling of DNA probes utilizing DBCO-PEG3-Phosphoramidite. This method leverages the power of copper-free click chemistry, a bioorthogonal reaction that enables the efficient and specific conjugation of a dibenzocyclooctyne (DBCO) moiety on a DNA probe with an azide-modified fluorescent dye.[1][2][3] The use of a polyethylene glycol (PEG) spacer (PEG3) enhances the solubility and reduces steric hindrance, facilitating high conjugation efficiencies.
The core of this technique is the strain-promoted alkyne-azide cycloaddition (SPAAC), which occurs spontaneously without the need for a cytotoxic copper(I) catalyst, making it ideal for applications involving living cells or sensitive biological systems.[1][3][4] The DBCO group is highly reactive towards azides, forming a stable triazole linkage under mild, aqueous conditions.[3][5][6] This bioorthogonal nature ensures that the reaction is highly specific and does not interfere with native biological functional groups such as amines and hydroxyls.[2][3]
These protocols are designed for researchers in molecular biology, diagnostics, and drug development who require precisely labeled DNA probes for applications such as fluorescence in situ hybridization (FISH), real-time PCR, and single-molecule imaging.[7][8][9]
Key Advantages of DBCO-Based Copper-Free Click Chemistry:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo and in vitro biological applications.[3]
-
High Efficiency: The reaction proceeds with high efficiency, often leading to near-quantitative yields of the labeled probe.[3]
-
Specificity and Bioorthogonality: The DBCO group reacts specifically with azides, avoiding side reactions with other functional groups present in biological samples.[1][3]
-
Mild Reaction Conditions: The conjugation can be performed at room temperature in aqueous buffers.[1][3]
-
Stability: Both the DBCO and azide functional groups are stable on biomolecules over long periods.[3]
Experimental Workflows and Signaling Pathways
Workflow for Fluorescent Labeling of DNA Probes
Caption: Overall workflow for generating fluorescently labeled DNA probes.
Copper-Free Click Chemistry Reaction Pathway
Caption: The SPAAC reaction between a DBCO-modified oligo and an azide-dye.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Oligonucleotide Synthesis | ||
| Phosphoramidite Coupling Time | 30 seconds (standard bases) | Longer times (5-10 min) may be needed for modified phosphoramidites like DBCO-PEG3.[10] |
| Molar Excess of Phosphoramidite | 5-fold | Relative to the starting scale of the synthesis column.[10] |
| Molar Excess of Activator | 20-fold | Relative to the starting scale of the synthesis column.[10] |
| Copper-Free Click Reaction | ||
| DBCO-Oligo Concentration | 10 OD in 100 µL of Water | This is a common starting concentration.[1] |
| Azide-Dye Concentration | 1 mg per 150 µL of DMSO | Prepare a stock solution of the azide-modified dye.[1] |
| Reaction Temperature | Room Temperature | The reaction is efficient at ambient temperatures.[1][3] |
| Reaction Time | Overnight (or 2-4 hours) | Incubation for 17 hours or less is typically sufficient.[1] |
| Purification | ||
| DBCO-Oligo Purification | Reverse-Phase HPLC (RP-HPLC) | Recommended for DBCO-labeled oligonucleotides due to their hydrophobicity.[11] |
| Labeled Probe Purification | Gel-Pak™ or similar desalting | To remove excess unreacted dye and salts.[1] |
Experimental Protocols
Protocol 1: Incorporation of this compound into an Oligonucleotide
This protocol outlines the steps for incorporating the DBCO moiety at the 5'-end of a custom DNA oligonucleotide using standard automated phosphoramidite chemistry.[][13][14]
Materials:
-
DNA synthesizer
-
Standard DNA phosphoramidites (dA, dC, dG, dT)
-
This compound
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents
-
Oxidizing solution
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., ammonium hydroxide)
-
Solid support for synthesis (e.g., CPG)
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.
-
Standard Synthesis Cycles: Initiate the synthesis. The synthesizer will perform the iterative steps of deblocking, coupling, capping, and oxidation for each standard base in the sequence.
-
This compound Coupling: For the final coupling step at the 5'-terminus, use the this compound instead of a standard base phosphoramidite. It is advisable to increase the coupling time to 5-10 minutes to ensure high coupling efficiency for this modified phosphoramidite.[10]
-
Final Steps: After the final coupling, the synthesis concludes with a final capping and oxidation step. Ensure the final dimethoxytrityl (DMT) group is kept on if DMT-on purification is planned.
-
Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the solid support and remove the protecting groups by incubating with ammonium hydroxide according to the manufacturer's recommendations. The DBCO group is stable to these conditions.[1]
-
Purification of DBCO-Modified Oligonucleotide: Purify the crude DBCO-oligonucleotide. Reverse-phase HPLC is recommended for separating the full-length, DBCO-containing product from shorter failure sequences.[11]
-
Quantification: Determine the concentration of the purified DBCO-oligonucleotide using UV-Vis spectrophotometry at 260 nm.
Protocol 2: Fluorescent Labeling of DBCO-Modified Oligonucleotide via Copper-Free Click Chemistry
This protocol describes the conjugation of the purified DBCO-modified oligonucleotide with an azide-functionalized fluorescent dye.
Materials:
-
Purified 5'-DBCO-modified oligonucleotide
-
Azide-modified fluorescent dye of choice
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
-
Reaction buffer (e.g., PBS) - optional, as the reaction works well in water.
-
Desalting column (e.g., Glen Gel-Pak™) or ethanol precipitation reagents.
Procedure:
-
Prepare Azide-Dye Stock Solution: Dissolve 1 mg of the azide-modified fluorescent dye in 150 µL of anhydrous DMSO.[1] Vortex to ensure complete dissolution.
-
Prepare DBCO-Oligonucleotide Solution: Dissolve 10 OD units of the purified 5'-DBCO-oligonucleotide in 100 µL of nuclease-free water.[1]
-
Set up the Click Reaction: In a microcentrifuge tube, combine the 100 µL of DBCO-oligonucleotide solution with the appropriate volume of the azide-dye stock solution. A molar excess of the dye is typically used to drive the reaction to completion.
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature overnight.[1] For some highly reactive dyes, incubation for 2-4 hours may be sufficient.
-
Purification of the Labeled Probe: Remove the excess unreacted fluorescent dye and salts.
-
Option A: Desalting Column: Use a desalting column, such as a Glen Gel-Pak™, following the manufacturer's protocol.[1]
-
Option B: Ethanol Precipitation: Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold absolute ethanol. Mix and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the labeled oligonucleotide, wash with 70% ethanol, and resuspend in nuclease-free water or buffer.
-
-
Characterization and Quantification:
-
Confirm successful conjugation using techniques such as denaturing polyacrylamide gel electrophoresis (PAGE) by observing a band shift, or by mass spectrometry.
-
Quantify the final concentration of the fluorescently labeled probe using UV-Vis spectrophotometry, measuring absorbance at both 260 nm (for DNA) and the excitation maximum of the fluorophore.
-
Applications
Fluorescently labeled DNA probes generated using this methodology are suitable for a wide range of applications, including:
-
Fluorescence In Situ Hybridization (FISH): For the visualization of specific DNA sequences in cells and tissues.
-
Real-Time PCR (qPCR): As probes for quantitative detection of DNA targets.[8]
-
Single-Molecule Studies: For tracking and imaging of individual DNA molecules.[4]
-
Microarrays: For the detection of specific DNA sequences on a solid support.
-
In Vivo Imaging: The biocompatibility of the labeling method allows for applications in living organisms.[3]
-
Proximity Ligation Assays (PLA): For the detection of protein-protein interactions where oligonucleotides are conjugated to antibodies.[15][16]
References
- 1. glenresearch.com [glenresearch.com]
- 2. licorbio.com [licorbio.com]
- 3. interchim.fr [interchim.fr]
- 4. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. DBCO Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Molecular Beacon DNA Probes with Fluorescein Bifluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent labeling strategies for molecular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. glenresearch.com [glenresearch.com]
- 13. DNA 寡核苷酸合成 [sigmaaldrich.com]
- 14. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 15. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dynamic-biosensors.com [dynamic-biosensors.com]
Application Notes and Protocols for Bioconjugation of Peptides to Oligonucleotides with DBCO-PEG3-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of peptides to oligonucleotides is a powerful strategy in drug development and biomedical research, enhancing the therapeutic properties of oligonucleotide-based drugs by improving cellular uptake, stability, and tissue-specific targeting.[1][2][3][4] One of the most efficient and bioorthogonal methods for achieving this conjugation is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry."[5][6][7] This copper-free reaction involves the specific ligation of a dibenzocyclooctyne (DBCO) group with an azide group to form a stable triazole linkage.[5][6][7]
This document provides detailed application notes and protocols for the bioconjugation of peptides to oligonucleotides utilizing DBCO-PEG3-Phosphoramidite. The inclusion of a polyethylene glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate.[5][6] The protocols cover the synthesis of DBCO-modified oligonucleotides, the SPAAC reaction with azide-modified peptides, and the subsequent purification and analysis of the peptide-oligonucleotide conjugate.
Principle of the Method
The overall workflow involves a two-step process. First, the oligonucleotide is synthesized with a 5' or 3' DBCO modification using this compound during standard solid-phase phosphoramidite chemistry. The peptide is synthesized separately with an azide modification, typically at the N-terminus or on an amino acid side chain. In the second step, the purified DBCO-oligonucleotide and azide-peptide are reacted together in a SPAAC reaction to form the final conjugate.
Experimental Protocols
Protocol 1: Synthesis of 5'-DBCO-Modified Oligonucleotide
This protocol describes the incorporation of a DBCO group at the 5'-terminus of an oligonucleotide using this compound on an automated DNA/RNA synthesizer.
Materials:
-
This compound
-
Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing agent)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or AMA solution)
-
Purification cartridges or HPLC system
Procedure:
-
Standard Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on the CPG solid support using standard phosphoramidite chemistry cycles.
-
Final Coupling with this compound: In the final coupling cycle, use this compound instead of a standard nucleoside phosphoramidite. A longer coupling time of 10-15 minutes is recommended for the bulky DBCO phosphoramidite to ensure high coupling efficiency.[2]
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone. DBCO-modified oligonucleotides are stable to deprotection with ammonium hydroxide for 2 hours at 65°C or overnight at room temperature.[2] For sensitive nucleobases, UltraMild deprotection conditions can be used.[2]
-
Purification: Purify the crude DBCO-modified oligonucleotide using reverse-phase HPLC or purification cartridges. The hydrophobicity of the DBCO group facilitates efficient purification.[2]
-
Quantification and Quality Control: Determine the concentration of the purified DBCO-oligonucleotide by UV-Vis spectrophotometry at 260 nm. The quality and purity can be assessed by analytical HPLC and mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
This protocol details the conjugation of the purified DBCO-oligonucleotide to an azide-modified peptide.
Materials:
-
Purified 5'-DBCO-modified oligonucleotide
-
Azide-modified peptide (e.g., N-terminal azido-peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable azide-free buffer.
-
Anhydrous DMSO or DMF (if needed to dissolve peptide)
-
Purification system (e.g., HPLC, PAGE)
Procedure:
-
Reagent Preparation:
-
Dissolve the 5'-DBCO-oligonucleotide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the azide-modified peptide in the reaction buffer. If solubility is an issue, the peptide can first be dissolved in a minimal amount of DMSO and then diluted with the reaction buffer. Ensure the final DMSO concentration is below 20%.[5]
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, mix the DBCO-oligonucleotide and the azide-peptide. A 1.5 to 5-fold molar excess of the peptide is recommended to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 4-18 hours or overnight at 4°C.[2][8][9] The reaction can be monitored by observing the decrease in the DBCO absorbance at approximately 310 nm.[5][6]
-
-
Purification of the Conjugate:
-
Analysis and Characterization:
-
Confirm the identity and purity of the final conjugate by analytical HPLC and mass spectrometry.
-
Data Presentation
Table 1: Typical Reaction Parameters and Outcomes for DBCO-Oligonucleotide and Azide-Peptide Conjugation
| Parameter | Value/Range | Reference |
| DBCO-Oligo Concentration | 1 - 10 mM | Customarily used |
| Azide-Peptide Molar Excess | 1.5 - 5 fold | General recommendation |
| Reaction Solvent | PBS (pH 7.4), with up to 20% DMSO | [5] |
| Reaction Temperature | Room Temperature or 4°C | [2][8] |
| Reaction Time | 4 - 18 hours | [2][8][9] |
| Conjugation Efficiency | >95% to near quantitative | [2] |
| Final Purity (after purification) | >95% | [11] |
Visualization of Experimental Workflow
Below is a diagram illustrating the key steps in the bioconjugation process.
References
- 1. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Frontiers | Modular Synthesis of Trifunctional Peptide-oligonucleotide Conjugates via Native Chemical Ligation [frontiersin.org]
- 4. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. lifetein.com [lifetein.com]
- 10. Peptide–Oligonucleotide Conjugates: Catalytic Preparation in Aqueous Solution or On‐Column - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oligonucleotide-Peptide Conjugates: Solid-Phase Synthesis under Acidic Conditions and Use in ELISA Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DBCO-PEG3-Phosphoramidite in Single-Molecule Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-PEG3-Phosphoramidite for the site-specific labeling of oligonucleotides and their subsequent use in single-molecule imaging studies. The protocols focus on copper-free click chemistry for robust and efficient bioconjugation, a critical step for high-resolution imaging techniques such as single-molecule Förster Resonance Energy Transfer (smFRET).
Introduction
This compound is a chemical reagent used to incorporate a dibenzocyclooctyne (DBCO) group at a specific position within a synthetic oligonucleotide. The DBCO group is a key component of copper-free click chemistry, a highly efficient and bioorthogonal reaction. This allows for the covalent attachment of an azide-modified molecule, such as a fluorescent dye, to the oligonucleotide with high specificity and yield. The triethylene glycol (PEG3) linker provides spacing between the DBCO group and the oligonucleotide, which can improve reaction efficiency and minimize potential interactions between the label and the biomolecule.
The primary advantage of this system for single-molecule imaging is the ability to precisely position fluorescent probes on biomolecules. This is essential for techniques like smFRET, where the distance between two fluorophores is measured to study molecular dynamics and interactions. The biocompatibility of the copper-free click reaction makes it suitable for use in complex biological systems.[1][2]
Data Presentation
Table 1: Photophysical Properties of Common Fluorophores for smFRET
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (approx.) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| Cy3 | ~550 | ~570 | ~0.3 | ~150,000 |
| Cy5 | ~649 | ~670 | ~0.2 | ~250,000 |
| ATTO 488 | ~501 | ~523 | ~0.8 | ~90,000 |
| ATTO 647N | ~646 | ~664 | ~0.65 | ~150,000 |
Note: Photophysical properties can be influenced by the local environment and conjugation. The values presented here are approximate and for guidance.
Table 2: DBCO-Azide Click Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Reactants | DBCO-functionalized oligonucleotide and azide-modified fluorophore | Ensure high purity of both reactants for optimal yield. |
| Molar Ratio | 1.5 to 10-fold molar excess of azide-labeled coupling partner to DBCO-labeled protein. | Optimization may be required depending on the specific molecules. |
| Solvent | Phosphate-buffered saline (PBS), pH 7.2-7.4 | The reaction is compatible with aqueous buffers.[1] |
| Temperature | Room temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. |
| Incubation Time | 4-12 hours at room temperature, or overnight at 4°C. | Reaction progress can be monitored by HPLC or gel electrophoresis. |
| Reaction Yield | Often quantitative (>90%) | Yields can be influenced by reactant purity and reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of 5'-DBCO-Modified Oligonucleotides
This protocol outlines the incorporation of a DBCO group at the 5'-terminus of a custom DNA oligonucleotide using solid-phase synthesis.
Materials:
-
This compound
-
Standard DNA phosphoramidites and synthesis reagents
-
Controlled pore glass (CPG) solid support
-
DNA synthesizer
-
Deprotection solution (e.g., ammonium hydroxide)
-
Purification system (e.g., HPLC or PAGE)
Methodology:
-
Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on a CPG solid support using a standard automated DNA synthesizer.
-
DBCO Coupling: In the final coupling cycle, this compound is coupled to the 5'-terminus of the growing oligonucleotide chain. A longer coupling time (e.g., 10-15 minutes) is recommended for the bulky DBCO phosphoramidite.
-
Deprotection and Cleavage: The oligonucleotide is cleaved from the solid support and deprotected using a standard ammonium hydroxide solution.
-
Purification: The crude DBCO-modified oligonucleotide is purified using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE). The hydrophobicity of the DBCO group aids in separation during reverse-phase HPLC.
Protocol 2: Copper-Free Click Chemistry for Fluorophore Labeling
This protocol describes the conjugation of an azide-modified fluorophore to a DBCO-modified oligonucleotide.
Materials:
-
Purified DBCO-modified oligonucleotide
-
Azide-modified fluorophore (e.g., Cy3-azide, Cy5-azide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO (for dissolving fluorophores)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Methodology:
-
Dissolve Reactants:
-
Dissolve the DBCO-modified oligonucleotide in PBS to a final concentration of 100 µM.
-
Dissolve the azide-modified fluorophore in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the DBCO-modified oligonucleotide and the azide-modified fluorophore. A 2-5 fold molar excess of the fluorophore is recommended.
-
The final DMSO concentration in the reaction mixture should be kept below 20% to avoid precipitation of the oligonucleotide.
-
Incubate the reaction for 4-12 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled oligonucleotide from unreacted fluorophore using reverse-phase HPLC or a suitable size-exclusion chromatography column.
-
-
Quantification:
-
Determine the concentration and labeling efficiency of the final product using UV-Vis spectrophotometry, measuring the absorbance of the DNA (260 nm) and the fluorophore at its specific absorbance maximum.
-
Protocol 3: Surface Immobilization for Single-Molecule TIRF Microscopy
This protocol details the preparation of a flow cell for Total Internal Reflection Fluorescence (TIRF) microscopy, a common technique for single-molecule imaging.
Materials:
-
Microscope slides and coverslips
-
Biotin-PEG and mPEG-silane
-
Streptavidin
-
Biotinylated and fluorescently labeled oligonucleotides
-
Imaging buffer (e.g., PBS with an oxygen scavenging system)
Methodology:
-
Surface Passivation:
-
Clean microscope slides and coverslips thoroughly.
-
Functionalize the surface with a mixture of biotin-PEG-silane and mPEG-silane to create a passivated surface that minimizes non-specific binding.
-
-
Flow Cell Assembly:
-
Assemble a flow cell by sandwiching a piece of double-sided tape with a channel cut out between a slide and a coverslip.
-
-
Streptavidin Coating:
-
Introduce a solution of streptavidin into the flow cell and incubate to allow binding to the biotinylated PEG.
-
Wash away unbound streptavidin with imaging buffer.
-
-
Oligonucleotide Immobilization:
-
Introduce a dilute solution (pM to nM range) of the biotinylated and fluorescently labeled oligonucleotide into the flow cell. The biotinylated end will bind to the streptavidin, immobilizing the oligonucleotide on the surface.
-
Wash away unbound oligonucleotides.
-
-
Imaging:
-
The flow cell is now ready for single-molecule imaging on a TIRF microscope.
-
Application Example: Studying Holliday Junction Dynamics with smFRET
The Holliday junction is a key intermediate in homologous recombination, a fundamental DNA repair pathway. Single-molecule FRET can be used to study the conformational dynamics of this four-way DNA junction.
Experimental Design:
-
Four DNA oligonucleotides are designed to anneal and form a Holliday junction structure.
-
Two of the oligonucleotides are synthesized with a 5'-DBCO modification (using Protocol 1).
-
One DBCO-modified strand is labeled with a donor fluorophore (e.g., Cy3-azide) and the other with an acceptor fluorophore (e.g., Cy5-azide) using Protocol 2. The labeling positions are chosen such that the distance between the fluorophores is sensitive to the conformational state of the junction.
-
One of the unlabeled strands is synthesized with a 3'-biotin modification for surface immobilization.
-
The labeled and biotinylated Holliday junction is assembled and immobilized on a streptavidin-coated surface for TIRF imaging (Protocol 3).
By monitoring the FRET efficiency between the donor and acceptor fluorophores on individual Holliday junctions, researchers can observe real-time conformational changes and the influence of factors like ion concentrations or the presence of binding proteins.
Visualizations
References
Application Notes and Protocols for Labeling Long Non-coding RNAs with DBCO-PEG3-Phosphoramidite for Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the labeling of long non-coding RNAs (lncRNAs) with DBCO-PEG3-Phosphoramidite and their subsequent use in pull-down assays to identify interacting proteins, RNA, and DNA. This method leverages the power of copper-free click chemistry for the specific and efficient isolation of lncRNA ribonucleoprotein complexes.
Introduction
Long non-coding RNAs (lncRNAs) are a class of RNA molecules greater than 200 nucleotides in length that do not encode for proteins. They are key regulators of various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. Understanding the function of a lncRNA requires the identification of its molecular binding partners. RNA pull-down assays are a powerful tool for this purpose.
This protocol describes a method for lncRNA pull-down assays using a DBCO (Dibenzocyclooctyne) label incorporated into the lncRNA. The DBCO group allows for a highly specific and efficient covalent linkage to azide-functionalized beads via copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC). This bioorthogonal reaction is rapid, occurs under physiological conditions, and avoids the use of potentially cytotoxic copper catalysts, making it ideal for biological applications.
Principle of the Method
The experimental workflow involves the following key steps:
-
Synthesis of DBCO-labeled lncRNA: The lncRNA of interest is transcribed in vitro with the incorporation of an amine-modified nucleotide. This is followed by a chemical labeling step where a DBCO-PEG3-NHS ester is conjugated to the amine-modified lncRNA.
-
Incubation with Cell Lysate: The DBCO-labeled lncRNA is incubated with a cell lysate to allow for the formation of lncRNA-protein and other molecular complexes.
-
Capture of lncRNA Complexes: The lncRNA complexes are captured on azide-functionalized magnetic beads. The DBCO group on the lncRNA reacts with the azide group on the beads, forming a stable covalent bond.
-
Washing and Elution: Non-specific binders are removed through a series of stringent washes. The captured lncRNA and its interacting molecules are then eluted from the beads.
-
Analysis of Interacting Molecules: The eluted proteins can be identified by mass spectrometry, and interacting RNAs or DNA can be analyzed by sequencing or qPCR.
Experimental Protocols
Protocol 1: Synthesis of Amine-Modified lncRNA via in vitro Transcription
This protocol describes the synthesis of the lncRNA of interest with the incorporation of aminoallyl-UTP to introduce reactive amine groups.
Materials:
-
Linearized DNA template encoding the lncRNA of interest with a T7 promoter
-
T7 RNA Polymerase
-
NTP solution mix (ATP, GTP, CTP)
-
UTP solution
-
Aminoallyl-UTP solution
-
RNase-free water
-
DNase I (RNase-free)
-
RNA purification kit
Procedure:
-
Set up the in vitro transcription reaction on ice. The ratio of Aminoallyl-UTP to UTP can be optimized, a 1:3 to 1:1 ratio is a good starting point.
Component Volume Final Concentration 5X T7 Reaction Buffer 10 µL 1X 100 mM ATP 2 µL 2 mM 100 mM GTP 2 µL 2 mM 100 mM CTP 2 µL 2 mM 100 mM UTP 0.5 µL 0.5 mM 50 mM Aminoallyl-UTP 1.5 µL 1.5 mM Linearized DNA Template 1 µg 20 ng/µL T7 RNA Polymerase 2 µL - RNase Inhibitor 1 µL 40 units | Nuclease-free water | to 50 µL | |
-
Incubate the reaction at 37°C for 2 to 4 hours.
-
Add 2 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the amine-modified lncRNA using an RNA purification kit according to the manufacturer's instructions.
-
Quantify the lncRNA concentration using a spectrophotometer.
Protocol 2: Labeling of Amine-Modified lncRNA with DBCO-PEG3-NHS Ester
Materials:
-
Amine-modified lncRNA (from Protocol 1)
-
DBCO-PEG3-NHS Ester
-
Anhydrous DMSO
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
RNA purification kit
Procedure:
-
Resuspend the amine-modified lncRNA in the sodium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Prepare a 10 mM stock solution of DBCO-PEG3-NHS Ester in anhydrous DMSO.
-
Add a 20-fold molar excess of the DBCO-PEG3-NHS Ester solution to the lncRNA solution.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Purify the DBCO-labeled lncRNA using an RNA purification kit to remove the unreacted DBCO-PEG3-NHS Ester.
-
Elute the labeled lncRNA in RNase-free water and quantify its concentration.
Protocol 3: lncRNA Pull-Down Assay
Materials:
-
DBCO-labeled lncRNA (from Protocol 2)
-
Control RNA (e.g., an unrelated RNA labeled with DBCO)
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and RNase inhibitors)
-
Azide-functionalized magnetic beads
-
Wash Buffer 1 (e.g., High salt buffer: 50 mM HEPES pH 7.5, 500 mM KCl, 0.05% NP-40, 0.5 mM DTT, protease inhibitors)
-
Wash Buffer 2 (e.g., Low salt buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 0.05% NP-40, 0.5 mM DTT, protease inhibitors)
-
Elution Buffer (e.g., 1% SDS)
Procedure:
-
Cell Lysate Preparation:
-
Harvest approximately 10-20 million cells and wash with ice-cold PBS.
-
Lyse the cells in 1 mL of ice-cold lysis buffer.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
lncRNA-Protein Complex Formation:
-
To 1 mg of total protein from the cell lysate, add 3-5 µg of DBCO-labeled lncRNA or control RNA.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Capture of lncRNA Complexes:
-
Resuspend the azide-functionalized magnetic beads in the lysis buffer.
-
Add the beads to the lncRNA-lysate mixture.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for the click chemistry reaction.
-
-
Washing:
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of Wash Buffer 1.
-
Wash the beads two times with 1 mL of Wash Buffer 2.
-
-
Elution:
-
Resuspend the beads in 50 µL of Elution Buffer.
-
Incubate at 95°C for 10 minutes.
-
Place the tube on a magnetic stand and collect the supernatant containing the eluted proteins and lncRNA.
-
-
Analysis:
-
The eluted proteins can be precipitated and prepared for analysis by SDS-PAGE and mass spectrometry.
-
The co-purified RNAs can be isolated using a suitable RNA extraction method for subsequent analysis by RT-qPCR or sequencing.
-
Data Presentation
The following tables present illustrative quantitative data from a lncRNA pull-down experiment followed by mass spectrometry.
Table 1: Summary of Mass Spectrometry Results for a Hypothetical lncRNA Pull-Down
| Sample | Total Proteins Identified | Proteins Enriched > 2-fold (vs. Control) |
| lncRNA-X Pull-down | 450 | 75 |
| Control RNA Pull-down | 380 | - |
Table 2: Top 10 Enriched Proteins Interacting with lncRNA-X
| Protein ID | Gene Name | Fold Enrichment (lncRNA-X / Control) | Function |
| P12345 | HNRNPU | 15.2 | RNA binding, splicing |
| Q67890 | FUS | 12.8 | RNA binding, DNA repair |
| A1B2C3 | EZH2 | 10.5 | Histone methyltransferase |
| D4E5F6 | SUZ12 | 9.8 | Polycomb repressive complex 2 subunit |
| G7H8I9 | ILF3 | 8.5 | Double-stranded RNA binding |
| J0K1L2 | DHX9 | 7.9 | ATP-dependent RNA helicase |
| M3N4O5 | YBX1 | 7.2 | Transcription and translation regulation |
| P6Q7R8 | NONO | 6.8 | DNA and RNA binding |
| S9T0U1 | PCBP2 | 6.1 | Poly(rC)-binding protein |
| V2W3X4 | MATR3 | 5.7 | Nuclear matrix protein |
Visualization
Experimental Workflow
Caption: Workflow for DBCO-lncRNA Pull-Down Assay.
Signaling Pathway: lncRNA HOTAIR Interactions
Caption: lncRNA HOTAIR Interaction Pathway.[1][2][3][4][5]
Signaling Pathway: lncRNA MALAT1 Interactions
Caption: lncRNA MALAT1 Interaction Pathway.[6][7][8][9][10]
References
- 1. Long noncoding RNA HOTAIR interacts with Y-Box Protein-1 (YBX1) to regulate cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Interactions between Long Noncoding RNA HOTAIR and PRC2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bohrium.com [bohrium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MALAT1 Long Non-Coding RNA: Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting failed DBCO-PEG3-Phosphoramidite conjugation reactions
Welcome to the technical support center for DBCO-PEG3-Phosphoramidite conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the conjugation of DBCO-modified oligonucleotides with azide-containing molecules.
Troubleshooting Guide
This guide addresses specific problems that may arise during your this compound conjugation experiments.
Question 1: Why is my conjugation yield consistently low?
Low conjugation yield is a frequent issue with several potential causes. A systematic approach to troubleshooting can help identify the root of the problem.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The efficiency of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction is sensitive to several factors.[1]
-
Concentration: Reactions are more efficient at higher concentrations of both the DBCO-oligonucleotide and the azide-containing molecule.
-
Temperature: While the reaction proceeds at room temperature, incubating at 4°C for longer periods (overnight) or at 37°C for a shorter duration can improve efficiency.[1][2][3]
-
Incubation Time: Typical reaction times range from 2 to 17 hours.[2][4] If yields are low, consider extending the incubation time.
-
Molar Excess: An excess of the azide-modified molecule (typically 2-4x molar excess) can drive the reaction to completion.[2][5] However, a very large excess might complicate purification.
-
-
Reagent Quality and Integrity: The stability of your reagents is critical for a successful conjugation.
-
DBCO-Phosphoramidite Instability: DBCO moieties can be sensitive to certain conditions during oligonucleotide synthesis, particularly oxidation steps. Prolonged exposure to iodine can lead to cleavage of the DBCO group.[6] Consider using a milder oxidizing agent like (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO).[6]
-
DBCO-NHS Ester Decomposition: DBCO-NHS esters are moisture-sensitive.[1] Always allow the vial to come to room temperature before opening and store it under an inert atmosphere. Prepare solutions of DBCO-NHS ester fresh in anhydrous DMSO or DMF.[5]
-
Azide Reduction: Avoid using reducing agents like DTT or β-mercaptoethanol in your reaction buffers, as they can reduce the azide group, rendering it unreactive.[1]
-
-
Incorrect Buffer Composition: The reaction buffer can significantly impact the outcome.
-
Presence of Amines or Azides: Avoid buffers containing primary amines (e.g., Tris, glycine) if you are using a DBCO-NHS ester for labeling, as they will compete with the intended reaction.[1] Similarly, avoid buffers containing sodium azide, as it will react with the DBCO group.[1][2][5]
-
pH: The optimal pH for NHS ester coupling to amines is between 7 and 9. For the click reaction itself, a pH of around 7.4 (like in PBS) is commonly used.[1]
-
-
Issues with the Azide-Modified Molecule:
-
Purity and Confirmation of Azide Incorporation: Verify the presence and accessibility of the azide group on your molecule using analytical methods like mass spectrometry or by reacting it with a fluorescent DBCO reagent.[7]
-
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low conjugation yield.
Question 2: I'm observing precipitation in my reaction mixture. What should I do?
Precipitation can occur due to the hydrophobicity of the DBCO moiety or low solubility of one of the reaction components.
Possible Causes and Solutions:
-
Hydrophobicity of DBCO: The dibenzocyclooctyne group is highly hydrophobic.[4]
-
Co-solvent: Including a water-miscible organic solvent like DMSO or DMF can help maintain solubility.[1][4] Typically, a final concentration of 10-20% DMSO is well-tolerated by proteins.[1][2]
-
PEG Linker: The PEG3 linker in this compound is designed to increase hydrophilicity. If you are still facing solubility issues, consider using a longer PEG linker if available.
-
-
Low Solubility of Reactants:
-
Concentration: While high concentrations can improve reaction kinetics, they might also lead to precipitation if the solubility limit of a reactant is exceeded. Try performing the reaction at a slightly lower concentration.
-
Buffer: Ensure your buffer conditions are optimal for the solubility of both your oligonucleotide and your azide-modified molecule.
-
-
Precipitation with DBCO-NHS Esters: When using DBCO-NHS or DBCO-Sulfo-NHS esters, precipitation can occur if the molar ratio of the DBCO reagent to the antibody is too high.[8]
Question 3: How can I confirm that my conjugation reaction was successful?
Several analytical techniques can be used to verify the formation of the desired conjugate.
Analytical Methods:
-
Gel Electrophoresis (SDS-PAGE): For protein-oligonucleotide conjugates, SDS-PAGE is a common method. The conjugate will have a higher molecular weight than the unconjugated protein, resulting in a band shift.[2] You can visualize the oligonucleotide portion by using a fluorescently labeled complementary strand.[9]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or ion-exchange (IEX-HPLC) can be used to separate the conjugate from the unreacted starting materials.[2][5] The conjugate will have a different retention time.
-
Mass Spectrometry (MS): Mass spectrometry provides a direct measurement of the molecular weight of the product, confirming the successful conjugation and allowing for the determination of the conjugation ratio.
-
UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance peak around 309-310 nm.[2][8] The disappearance of this peak over the course of the reaction can be used to monitor its progress.[2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? DBCO-phosphoramidites should be stored at -20°C under an inert atmosphere (e.g., argon) to prevent degradation from moisture and oxidation.
Q2: Can I use copper-catalyzed click chemistry with my DBCO-modified oligonucleotide? No, DBCO is specifically designed for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). The presence of copper is not required and can be toxic to biological samples.[10]
Q3: What is the optimal coupling time for this compound during oligonucleotide synthesis? A coupling time of 10 minutes is generally considered optimal.[4]
Q4: Is the DBCO group stable to the deprotection conditions used in oligonucleotide synthesis? DBCO-modified oligonucleotides are stable to deprotection with ammonium hydroxide for 2 hours at 65°C or overnight at room temperature.[4] They are also compatible with UltraMild deprotection conditions.[4] However, some degradation may occur with AMA (ammonium hydroxide/methylamine) treatment for 2 hours at room temperature.[4]
Q5: How do I purify my DBCO-conjugated oligonucleotide? Due to the hydrophobicity of the DBCO group, purification can often be achieved using reversed-phase cartridges (e.g., Glen-Pak™ cartridges).[4] Desalting columns can also be used to remove salts and organic solvents.[4] For higher purity, HPLC is recommended.
Experimental Protocols
Protocol 1: General DBCO-Oligonucleotide Conjugation to an Azide-Modified Molecule
-
Dissolve the DBCO-Oligonucleotide: Dissolve the purified 5'-DBCO-oligonucleotide in nuclease-free water or a suitable aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 10-20 OD.
-
Prepare the Azide-Molecule Solution: Dissolve the azide-containing molecule in a compatible solvent. For hydrophobic molecules, DMSO is often used.
-
Set up the Reaction: In a microcentrifuge tube, combine the DBCO-oligonucleotide solution with a 2-4 molar excess of the azide-molecule solution. If DMSO is used, ensure the final concentration does not exceed 20%.
-
Incubation: Incubate the reaction mixture. Common conditions are 2-4 hours at room temperature or overnight at 4°C.[2] For potentially faster reactions, incubation at 37°C can be tested.
-
Purification: Purify the conjugate to remove unreacted starting materials and byproducts. This can be done using desalting columns, reversed-phase cartridges, or HPLC.
-
Analysis: Confirm the successful conjugation using appropriate analytical methods such as HPLC, mass spectrometry, or gel electrophoresis.
Protocol 2: Post-Synthesis Labeling of an Amino-Modified Oligonucleotide with DBCO-sulfo-NHS Ester
-
Dissolve the Amino-Oligonucleotide: Dissolve the amino-modified oligonucleotide in a conjugation buffer (e.g., 100 mM sodium bicarbonate or phosphate buffer, pH 8.5) to a concentration of 0.2 µmole in 500 µL.
-
Prepare the DBCO-sulfo-NHS Ester Solution: Freshly prepare a solution of DBCO-sulfo-NHS ester in anhydrous DMSO.
-
Set up the Reaction: Add a molar excess (e.g., 6-fold) of the DBCO-sulfo-NHS ester solution to the oligonucleotide solution.[4]
-
Incubation: Vortex the mixture and incubate at room temperature for 2-4 hours or overnight.[4]
-
Purification: Remove excess DBCO reagent and salts using a desalting column (e.g., Glen Gel-Pak™).[4]
-
Conjugation to Azide-Molecule: The purified DBCO-labeled oligonucleotide can now be used in the conjugation reaction as described in Protocol 1.
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for DBCO Conjugation
| Parameter | Recommended Value | Notes |
| Molar Ratio (Azide:DBCO) | 2:1 to 4:1 | A molar excess of the azide component can improve yield.[2][5] |
| Reaction Temperature | 4°C to 37°C | 4°C for overnight reactions; room temperature for 2-17 hours; 37°C may accelerate the reaction.[1][2][3] |
| Reaction Time | 2 to 17 hours | Dependent on temperature, concentration, and the specific reactants.[2][4] |
| pH | 7.0 to 9.0 | For NHS ester reactions, pH 7-9 is recommended. For the click reaction, pH ~7.4 is common.[1] |
| Co-solvent (DMSO/DMF) | Up to 20% | Can improve solubility of hydrophobic reactants.[1][2] |
Table 2: Analytical Methods for Conjugation Confirmation
| Method | Principle | Information Obtained |
| SDS-PAGE | Separation by molecular weight | Confirmation of conjugate formation (band shift).[2] |
| HPLC (RP/IEX) | Separation by hydrophobicity/charge | Purity assessment and separation of conjugate from reactants.[2][5] |
| Mass Spectrometry | Measurement of mass-to-charge ratio | Absolute confirmation of conjugate mass and stoichiometry. |
| UV-Vis Spectroscopy | Absorbance of DBCO at ~310 nm | Monitoring of reaction progress by observing the decrease in DBCO absorbance.[2][8] |
Signaling Pathways and Workflows
Caption: Experimental workflow for DBCO-Azide conjugation.
References
- 1. interchim.fr [interchim.fr]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glenresearch.com [glenresearch.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dynamic-biosensors.com [dynamic-biosensors.com]
- 10. glenresearch.com [glenresearch.com]
DBCO-PEG3-Phosphoramidite sensitivity to iodine oxidation during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DBCO-PEG3-Phosphoramidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical reagent used to incorporate a dibenzocyclooctyne (DBCO) moiety into synthetic oligonucleotides. The DBCO group is essential for "copper-free click chemistry," a highly efficient and biocompatible conjugation reaction.[1][2] This allows for the simple and clean attachment of azide-containing molecules to the oligonucleotide without the need for a copper catalyst, which can be toxic to living cells.[1][2] The PEG3 (triethylene glycol) spacer enhances solubility and separates the hydrophobic DBCO group from the oligonucleotide.[1][3]
Q2: I am observing a lower than expected yield of my full-length DBCO-modified oligonucleotide. What could be the cause?
A2: A common cause for low yield of the desired product is the sensitivity of the DBCO group to the standard iodine oxidation step in phosphoramidite chemistry.[2][4] Exposure to iodine-based oxidizers can lead to the cleavage of the DBCO moiety from the oligonucleotide during the synthesis process.[4]
Q3: Why is the DBCO group sensitive to iodine oxidation?
A3: The DBCO moiety contains an amide linkage that is susceptible to reaction with iodine. It is believed that during the oxidation step, an N-iodo amide is formed, which renders the amide linkage unstable.[4] This unstable intermediate can then be cleaved during the subsequent deprotection step, resulting in an oligonucleotide lacking the DBCO modification.[4]
Q4: How can I prevent the degradation of the DBCO group during oligonucleotide synthesis?
A4: To prevent the cleavage of the DBCO group, it is highly recommended to replace the standard iodine oxidizer with a milder alternative.[2][4] (1S)-(+)-(10-Camphorsulfonyl)-oxaziridine (CSO) has been shown to be an effective and non-degrading oxidizer for syntheses involving DBCO-modified phosphoramidites.[4]
Q5: Are there any limitations to using iodine oxidation with DBCO-containing oligonucleotides?
A5: While it is strongly recommended to use an alternative oxidizer, acceptable results with iodine oxidation may be achieved if the DBCO-containing nucleotide is subjected to a limited number of synthesis cycles, typically no more than 8-10.[4] For longer oligonucleotides or sequences with internal DBCO modifications, the repeated exposure to iodine will lead to significant degradation.[4]
Troubleshooting Guide
Issue: Low yield of DBCO-modified oligonucleotide confirmed by mass spectrometry.
This is often characterized by the presence of a significant peak corresponding to the oligonucleotide without the DBCO moiety.
dot
Caption: Troubleshooting workflow for low yield of DBCO-modified oligonucleotides.
Root Cause Analysis and Solutions:
| Potential Cause | Description | Recommended Solution |
| Iodine Oxidation | The DBCO group is sensitive to standard iodine oxidizers, leading to cleavage of the moiety. This is the most common cause of low yield for the desired full-length product.[2][4] | Replace the standard 0.02 M iodine solution with a 0.5 M solution of (1S)-(+)-(10-Camphorsulfonyl)-oxaziridine (CSO) in acetonitrile.[4] |
| Suboptimal CSO Oxidation Time | For longer oligonucleotides, the oxidation time with CSO may need to be adjusted to ensure complete oxidation of the phosphite triester to the stable phosphate triester. Incomplete oxidation can lead to truncated sequences. | Increase the oxidation wait time when using CSO. A 3-minute oxidation time is a good starting point, but may need to be slightly increased for longer oligonucleotides.[4] |
| Phosphoramidite Coupling Issues | Standard issues with phosphoramidite chemistry, such as moisture in the reagents or on the synthesizer, can lead to low coupling efficiency and truncated sequences.[5] | Ensure all reagents, especially acetonitrile and the phosphoramidite solutions, are anhydrous. Use fresh reagents and maintain an inert atmosphere during synthesis.[5] |
Experimental Protocols
Protocol 1: Standard Oligonucleotide Synthesis Cycle with Iodine Oxidation
This protocol is not recommended for oligonucleotides containing this compound due to the sensitivity of the DBCO group to iodine.
dot
Caption: Standard oligonucleotide synthesis cycle with iodine oxidation.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).
-
Coupling: The this compound is activated by a tetrazole-based activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using a solution of 0.02 M iodine in a mixture of THF, pyridine, and water.
Protocol 2: Recommended Oligonucleotide Synthesis Cycle for this compound using CSO Oxidation
This protocol is recommended to preserve the integrity of the DBCO moiety.
dot
Caption: Recommended synthesis cycle for DBCO modifications using CSO.
-
Deblocking: The 5'-DMT protecting group is removed as in the standard protocol.
-
Coupling: The coupling step proceeds as in the standard protocol. A coupling time of 10 minutes is optimal for DBCO-containing phosphoramidites.[1]
-
Capping: The capping step is performed as in the standard protocol.
-
Oxidation: The phosphite triester is oxidized using a 0.5 M solution of (1S)-(+)-(10-Camphorsulfonyl)-oxaziridine (CSO) in acetonitrile with a wait time of at least 3 minutes.[4]
Data Summary
The following table summarizes the mass spectrometry results from a study on a 63-mer oligonucleotide containing a DBCO-dT modification, synthesized using either standard iodine or CSO as the oxidizer. The target mass was 20,511 Da.[4]
| Oxidizer | Observed Species | Relative Abundance | Interpretation |
| 0.02 M Iodine | Target Mass - DBCO moiety | High | Significant cleavage of the DBCO group. |
| Target Mass (20,511 Da) | Low | Low yield of the desired full-length product. | |
| 0.5 M CSO | Target Mass (20,511 Da) | High | High yield of the desired full-length product. |
| Deletion Mutants (-1, -2, -3 dTs) | Low | Minor presence of deletion mutants, suggesting a slight increase in oxidation time may be beneficial for very long oligos.[4] |
References
stability and storage conditions for DBCO-PEG3-Phosphoramidite
Technical Support Center: DBCO-PEG3-Phosphoramidite
This technical support center provides guidance on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental issues.
Stability and Storage Conditions
Proper storage is critical to maintain the quality and reactivity of this compound. Below is a summary of the recommended storage and handling conditions based on supplier information.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -10°C to -30°C (Freezer storage) | [1][2][3][4] |
| Shelf Life | 12 months after receipt when stored at -20°C in the dark. | [5] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen). | [3] |
| Light Sensitivity | Protect from light; store in the dark. | [2][3][5] |
| Moisture | Highly sensitive to moisture.[3][5] Always allow the vial to warm to room temperature before opening to prevent condensation.[3] Use anhydrous solvents.[5] | |
| Transportation | Can be transported at room temperature for up to 3 weeks.[5] | |
| In-Solution Stability | Stable for 1-2 days in anhydrous acetonitrile on a synthesizer. | [4][6] |
Experimental Protocols & Logical Relationships
To ensure the successful use of this compound in oligonucleotide synthesis, it is crucial to follow proper handling and experimental procedures. The following diagram illustrates the key relationships between storage, handling, and experimental success.
Caption: Logical workflow for the successful use of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in oligonucleotide synthesis.
Q1: Why is the coupling efficiency of this compound lower than expected?
A1: Low coupling efficiency can be caused by several factors:
-
Moisture Contamination: Phosphoramidites are highly sensitive to moisture, which leads to hydrolysis and inactivation.[7]
-
Degradation of the Phosphoramidite: Improper storage or prolonged time in solution on the synthesizer can lead to degradation.[4][8]
-
Insufficient Coupling Time: A short coupling time may not be sufficient for this modified phosphoramidite.
Q2: I am observing a loss of the DBCO group after oligonucleotide synthesis. What could be the cause?
A2: The DBCO group is sensitive to certain reagents used in standard oligonucleotide synthesis protocols.
-
Oxidation with Iodine: The DBCO moiety is susceptible to damage by standard iodine oxidation.[4][10] This is particularly critical if the DBCO group is at the 3'-end and must endure multiple oxidation cycles.[10]
-
Harsh Deprotection Conditions: While generally stable, prolonged exposure to harsh deprotection conditions can potentially degrade the cyclooctyne ring.
-
Solution: DBCO-modified oligonucleotides are stable to deprotection with ammonium hydroxide for 2 hours at 65°C or overnight at room temperature.[9][10] If using AMA (ammonium hydroxide/40% methylamine 1:1), deprotection for 2 hours at room temperature may cause slight degradation of the cyclooctyne.[9][10]
-
Q3: The DBCO-modified oligonucleotide has poor solubility. How can this be addressed?
A3: The DBCO group is hydrophobic, which can sometimes lead to solubility issues with the final oligonucleotide.
-
PEG Spacer: The PEG3 spacer in this compound is designed to enhance solubility and reduce steric hindrance.[2][5]
-
Solution: If solubility issues persist, consider using a longer PEG spacer if available. For subsequent reactions, the use of organic co-solvents like DMSO or DMF can improve the solubility of the DBCO-modified oligonucleotide.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C in a dry environment, protected from light.[1][2][5] For long-term storage, it is best to keep it under an inert atmosphere, such as argon or nitrogen.[3]
Q2: How should I handle the phosphoramidite vial upon removal from the freezer?
A2: To prevent moisture from condensing on the product, it is crucial to allow the vial to warm to room temperature before opening.[3]
Q3: What solvent should be used to dissolve this compound?
A3: Anhydrous acetonitrile is the recommended solvent for dissolving phosphoramidites for use in oligonucleotide synthesis.[5] The phosphoramidite is also soluble in other dry organic solvents like DMSO and DMF.[5]
Q4: Is this compound stable during standard deprotection conditions?
A4: Yes, DBCO-modified oligonucleotides are stable to standard deprotection with ammonium hydroxide (e.g., 2 hours at 65°C or overnight at room temperature).[9][10] They are also compatible with UltraMild deprotection conditions.[9] Slight degradation may be observed with AMA deprotection for 2 hours at room temperature.[9][10]
Q5: Can I use standard iodine for the oxidation step?
A5: It is not recommended. The DBCO group is sensitive to iodine oxidation.[4][10] Using a milder oxidizer like 0.5 M CSO in anhydrous acetonitrile is advised to prevent degradation of the DBCO moiety.[4][10]
Q6: What is the typical coupling time for this compound?
A6: A coupling time of 10-12 minutes is generally recommended.[4][5][9]
Q7: Is the reaction of DBCO with azides truly "click chemistry"?
A7: Yes, the reaction between a DBCO group and an azide is a form of "click chemistry" known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] This reaction is highly efficient and does not require a copper catalyst, which can be toxic to biological systems.[5]
Q8: How long does the conjugation reaction between a DBCO-modified oligonucleotide and an azide-containing molecule typically take?
A8: The reaction is usually complete within 4-17 hours at room temperature, depending on the specific azide used.[4][5]
References
- 1. DBCO-TEG phosphoramidite, 1527468-08-1 | BroadPharm [broadpharm.com]
- 2. DBCO-TEG phosphoramidite | AxisPharm [axispharm.com]
- 3. interchim.fr [interchim.fr]
- 4. glenresearch.com [glenresearch.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
dealing with incomplete reaction in DBCO-azide click chemistry
Welcome to the technical support center for DBCO-azide click chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding this powerful bioconjugation technique.
Frequently Asked Questions (FAQs)
Q1: My DBCO-azide reaction is showing low or no product formation. What are the potential causes and how can I troubleshoot this?
A1: Incomplete or failed DBCO-azide reactions can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Troubleshooting Steps:
-
Verify Reagent Integrity:
-
DBCO Reagent Stability: DBCO compounds, especially when dissolved in solvents like DMSO or DMF, can degrade over time.[1][2] It is recommended to use freshly prepared solutions of DBCO-NHS esters.[2] Solid DBCO reagents are more stable when stored at -20°C, protected from moisture and light.[3][4] DBCO-functionalized antibodies can lose reactivity over time, even when stored at -20°C.[1][5]
-
Azide Reagent Stability: While generally stable, ensure your azide-containing molecule has not degraded, especially if it has been stored for a long time or subjected to multiple freeze-thaw cycles.
-
-
Optimize Reaction Conditions:
-
Concentration: Low reactant concentrations can significantly slow down the reaction rate.[6] If possible, increase the concentration of one or both reactants.
-
Molar Ratio: An excess of one reactant is often used to drive the reaction to completion. A 1.5 to 3-fold molar excess of the DBCO reagent is a common starting point when labeling an azide-containing protein.[3] For antibody-oligonucleotide conjugation, a 2 to 4-fold molar excess of the azide-modified oligonucleotide may be used.[7][8]
-
Solvent: While the reaction can be performed in aqueous buffers (e.g., PBS), the addition of organic co-solvents like DMSO or DMF (up to 20%) can help with the solubility of hydrophobic reactants.[7] However, ensure your biomolecules are stable in the chosen solvent system.[3]
-
Temperature and Time: DBCO-azide reactions are typically run at room temperature or 4°C.[3][8] Lower temperatures (4°C) may require longer incubation times (overnight or 16-18 hours) to achieve high yields, which can be beneficial for the stability of sensitive biomolecules.[8][9] Reactions at room temperature are generally faster, often complete within 2-4 hours.[4][7] For some molecules, reaction times can extend up to 48 hours.[5]
-
-
Check for Inhibitors or Competing Reactants:
-
Azide-Containing Buffers: Avoid using buffers that contain sodium azide (NaN3), as this will compete with your azide-functionalized molecule for the DBCO reagent.[3][7]
-
Thiols: If your protein contains free cysteine residues, a side reaction between the thiol group and the DBCO alkyne (thiol-yne reaction) can occur, reducing the amount of DBCO available for the azide.[10]
-
-
Consider Steric Hindrance:
-
The accessibility of the DBCO and azide moieties can impact reaction efficiency.[11][12] If the reactive groups are buried within a protein's structure or are close to bulky groups, the reaction may be slow or incomplete. Using longer linkers on your DBCO or azide reagents can help overcome steric hindrance.[5]
-
Troubleshooting Guide: Incomplete DBCO-Azide Reaction
This guide provides a structured workflow for diagnosing and resolving incomplete reaction issues.
Caption: Troubleshooting workflow for incomplete DBCO-azide reactions.
Q2: How can I monitor the progress of my DBCO-azide reaction?
A2: The consumption of the DBCO reagent can be monitored by UV-Vis spectroscopy. DBCO has a characteristic absorbance peak at approximately 309-310 nm.[1][7] As the reaction proceeds, the intensity of this peak will decrease. By taking aliquots of the reaction mixture at different time points, you can track the disappearance of the DBCO starting material.[7]
Q3: What are some common side reactions in DBCO-azide chemistry and how can they be minimized?
A3: The primary side reaction of concern is the thiol-yne reaction between DBCO and free sulfhydryl groups (-SH) present in cysteine residues of proteins.[10] This can compete with the desired azide-alkyne cycloaddition.
Minimization Strategies:
-
Blocking Free Thiols: If your protein's activity is not dependent on free cysteines, you can block them prior to the click reaction using reagents like N-ethylmaleimide (NEM).
-
pH Control: The reactivity of thiols can be influenced by pH. Performing the reaction at a neutral or slightly acidic pH can help to minimize thiol reactivity.
Experimental Protocols
General Protocol for DBCO-Azide Bioconjugation
This protocol provides a general guideline. Optimal conditions may vary depending on the specific biomolecules being conjugated.
-
Reagent Preparation:
-
Reaction Setup:
-
Incubation:
-
Purification:
Data Presentation
Table 1: Recommended Reaction Parameters for DBCO-Azide Click Chemistry
| Parameter | Recommended Range | Notes | References |
| Temperature | 4°C to 37°C | 4°C is often preferred for sensitive biomolecules to maintain their stability, though it requires longer reaction times.[3][8] | [3][8] |
| Reaction Time | 2 - 24 hours | Can be up to 48 hours in some cases. Reaction progress can be monitored.[3][5] | [3][5] |
| Molar Excess (DBCO:Azide or Azide:DBCO) | 1.5 - 50x | The optimal ratio is empirically determined. For proteins, a 1.5-3x excess is common.[3] For smaller molecules or oligonucleotides, a higher excess may be used.[3][7][8] | [3][7][8] |
| pH | 7.0 - 9.0 | Reactions are typically performed at a physiological pH of ~7.4.[3][7] | [3][7] |
| Solvent | Aqueous Buffer (e.g., PBS) with optional organic co-solvent | DMSO or DMF (up to 20%) can be used to aid in the solubility of hydrophobic reagents.[7] | [7] |
Table 2: Second-Order Rate Constants for Selected SPAAC Reactions
| Cyclooctyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl azide | 0.24 | [14] |
| DBCO | Phenyl azide | 0.033 | [14] |
Logical Relationships in Reaction Optimization
The following diagram illustrates the interplay between key factors in optimizing a DBCO-azide reaction.
Caption: Interdependencies of reaction parameters for optimization.
References
- 1. broadpharm.com [broadpharm.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. DBCO-EG4-NH2 [nanocs.net]
- 5. alphathera.com [alphathera.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. lifetein.com [lifetein.com]
- 9. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
effect of steric hindrance on DBCO-PEG3-Phosphoramidite reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DBCO-PEG3-Phosphoramidite. The information provided addresses common issues related to steric hindrance and other challenges encountered during oligonucleotide synthesis and subsequent click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: this compound is a chemical reagent used in solid-phase oligonucleotide synthesis to incorporate a dibenzocyclooctyne (DBCO) group at a specific position within a DNA or RNA strand. The DBCO group enables the oligonucleotide to be conjugated with azide-containing molecules through a copper-free click chemistry reaction known as strain-promoted azide-alkyne cycloaddition (SPAAC).
Q2: What is the purpose of the PEG3 linker in this reagent?
A2: The triethylene glycol (PEG3) linker serves two main purposes. First, it acts as a spacer, physically separating the bulky DBCO group from the oligonucleotide backbone. This separation minimizes potential steric hindrance during both the synthesis of the oligonucleotide and the subsequent click chemistry reaction.[1] Second, the PEG linker increases the hydrophilicity of the DBCO moiety, which can improve solubility and reduce aggregation of the modified oligonucleotide.[1]
Q3: How does steric hindrance from the DBCO group affect oligonucleotide synthesis?
A3: The DBCO group is a sterically bulky modification. This bulkiness can impede the coupling reaction during oligonucleotide synthesis, where the phosphoramidite is added to the growing oligonucleotide chain. To counteract this, a longer coupling time is required compared to standard, unmodified phosphoramidites to ensure high coupling efficiency.[2][]
Q4: Are there any special considerations for the cleavage and deprotection of oligonucleotides modified with DBCO?
A4: Yes, the DBCO group can be sensitive to certain deprotection conditions. While it is stable to standard ammonium hydroxide deprotection for shorter durations at elevated temperatures (e.g., 2 hours at 65°C) or overnight at room temperature, prolonged exposure or harsher conditions can degrade the cyclooctyne ring.[2][4][5] For oligonucleotides synthesized with base-labile protecting groups like iBu-dG, using milder deprotection reagents such as AMA for a limited time (e.g., 2 hours at room temperature) is recommended, although some minor degradation of the DBCO group may still occur.[2][4][5] UltraMild deprotection conditions are also compatible with DBCO-modified oligonucleotides.[4][5]
Q5: Is the DBCO group compatible with all standard reagents used in oligonucleotide synthesis?
A5: The DBCO group is sensitive to the iodine-based oxidizers typically used in phosphoramidite chemistry.[2] Repeated exposure to iodine can damage the DBCO moiety. Therefore, it is highly recommended to use a milder oxidizing agent, such as 0.5 M CSO (Chemical Synthesis Oxidizer) in anhydrous acetonitrile, for all oxidation steps following the addition of the this compound.[2]
Troubleshooting Guide
Issue 1: Low Yield of DBCO-Modified Oligonucleotide
This is often indicated by a weak trityl signal after the this compound coupling step or by a low final yield of the full-length product upon analysis by HPLC or PAGE.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient Coupling Time | The steric bulk of the DBCO group slows down the coupling reaction. Increase the coupling time for the this compound to 10-12 minutes. Standard phosphoramidites typically require only 30-60 seconds. |
| Suboptimal Reagent Concentration or Quality | Ensure that the this compound solution is fresh and at the correct concentration as per the manufacturer's recommendation. Use a high-quality activator, such as ETT or DCI, at the recommended concentration. |
| Moisture Contamination | The presence of water in the acetonitrile or other reagents will significantly reduce coupling efficiency. Use anhydrous acetonitrile (<30 ppm water) and ensure all other reagents are stored under dry conditions. |
| Degradation of the Phosphoramidite | Phosphoramidites are sensitive to moisture and oxidation. Ensure the reagent has been stored properly at -20°C under an inert atmosphere. If the reagent is old or has been handled improperly, it may be degraded. |
Issue 2: Degradation of the DBCO Group During Synthesis
This may be observed as a loss of reactivity of the purified oligonucleotide in subsequent click chemistry reactions or as unexpected peaks in mass spectrometry analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Use of Iodine-Based Oxidizer | The DBCO group is sensitive to iodine. Use a milder oxidizer, such as 0.5 M CSO in anhydrous acetonitrile, for all oxidation steps after the DBCO phosphoramidite has been coupled. |
| Harsh Deprotection Conditions | Prolonged exposure to strong bases can degrade the DBCO group. Limit the deprotection time with ammonium hydroxide to 2 hours at 65°C or overnight at room temperature. For sensitive nucleobases, use AMA for 2 hours at room temperature or employ UltraMild deprotection conditions.[2][4][5] |
Issue 3: Poor Performance in Copper-Free Click Chemistry
This manifests as low conjugation efficiency when reacting the purified DBCO-modified oligonucleotide with an azide-containing molecule.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Degradation of the DBCO Group | See Issue 2 above. The DBCO group may have been compromised during synthesis or deprotection. |
| Steric Hindrance at the Conjugation Site | The PEG3 linker is designed to minimize this, but the local sequence of the oligonucleotide or the structure of the azide-containing molecule could still cause steric hindrance. Consider optimizing the reaction conditions, such as temperature and reaction time. |
| Impure Oligonucleotide | Impurities from the synthesis, such as truncated sequences or residual protecting groups, can interfere with the click reaction. Ensure the DBCO-modified oligonucleotide is of high purity, using HPLC or PAGE purification if necessary. |
| Suboptimal Click Reaction Conditions | Ensure the reaction buffer is free of any components that could interfere with the reaction. The reaction is typically performed in an aqueous buffer (e.g., PBS) or a mixture of an organic solvent like DMSO and water. The reaction time can range from 4 to 17 hours at room temperature.[1][4][5][6][7] |
Quantitative Data
While precise coupling efficiencies can vary between synthesizers and with reagent batches, the following table provides an expected relationship between coupling time and the yield of full-length product (FLP) for a sterically hindered phosphoramidite like this compound compared to a standard phosphoramidite.
| Phosphoramidite Type | Coupling Time | Typical Stepwise Coupling Efficiency | Theoretical FLP Yield for a 20-mer (%)* |
| Standard (e.g., A, C, G, T) | 30-60 seconds | 99.5% | 90.5 |
| Standard (e.g., A, C, G, T) | 10-12 minutes | >99.5% | >90.5 |
| This compound | 30-60 seconds | ~95% | ~35.8 |
| This compound | 10-12 minutes | >99% | >81.8 |
*Theoretical Full-Length Product (FLP) Yield is calculated as (Stepwise Coupling Efficiency)^n, where n is the number of coupling steps (in this case, 20). This table illustrates the critical importance of extending the coupling time for sterically bulky phosphoramidites to achieve a high yield of the desired product.
Experimental Protocols
Protocol 1: Coupling of this compound during Solid-Phase Oligonucleotide Synthesis
This protocol assumes a standard automated oligonucleotide synthesizer.
-
Reagent Preparation:
-
Dissolve this compound in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.1 M).
-
Ensure fresh, high-quality activator (e.g., 0.25 M DCI or 0.45 M ETT in anhydrous acetonitrile) and a mild oxidizer (0.5 M CSO in anhydrous acetonitrile) are installed on the synthesizer.
-
-
Synthesis Cycle Modification:
-
Program a modified synthesis cycle for the step at which this compound will be added.
-
Extend the coupling time for this specific step to 10-12 minutes . All other steps in the cycle (deblocking, capping, oxidation) can retain their standard timings.
-
For all subsequent oxidation steps after the addition of the this compound, ensure the synthesizer is programmed to use the CSO oxidizer instead of the standard iodine-based oxidizer.
-
-
Post-Synthesis Processing:
-
Proceed with the standard cleavage and deprotection protocol, being mindful of the limitations of the DBCO group as outlined in the FAQs and Troubleshooting Guide. For example, deprotect with ammonium hydroxide at room temperature overnight or for 2 hours at 65°C.
-
Protocol 2: Copper-Free Click Chemistry with a DBCO-Modified Oligonucleotide
This protocol provides a general guideline for conjugating a purified DBCO-modified oligonucleotide with an azide-containing molecule.
-
Oligonucleotide Preparation:
-
Dissolve the purified and desalted DBCO-modified oligonucleotide in a suitable buffer, such as 1X PBS or 100 mM sodium phosphate buffer (pH 7.2), to a final concentration of 1-5 mM.
-
-
Azide Molecule Preparation:
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water) to a concentration of 10-50 mM.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the DBCO-modified oligonucleotide and the azide-containing molecule. A 1.5 to 10-fold molar excess of the azide-containing molecule over the oligonucleotide is typically used.
-
If the azide molecule is dissolved in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture does not exceed 20-30% to avoid precipitation of the oligonucleotide.
-
Incubate the reaction mixture at room temperature for 4-17 hours. The optimal reaction time will depend on the specific reactants and their concentrations. The reaction can be performed at 4°C for longer incubation times if the molecules are not stable at room temperature.
-
-
Purification of the Conjugate:
-
After the incubation period, the conjugated oligonucleotide can be purified from excess azide-containing molecule and other small molecules by methods such as ethanol precipitation, size-exclusion chromatography (e.g., desalting columns), or HPLC.
-
Visualizations
Caption: Standard four-step cycle for solid-phase phosphoramidite oligonucleotide synthesis.
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
References
Validation & Comparative
A Head-to-Head Battle of Bioorthogonal Tools: DBCO-PEG3-Phosphoramidite vs. TCO-Phosphoramidite in Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of chemical tools is paramount. Among the most powerful techniques are the bioorthogonal "click" chemistries, which allow for the precise and efficient labeling of biomolecules. This guide provides an in-depth, data-supported comparison of two leading phosphoramidite reagents used to introduce reactive handles onto oligonucleotides: DBCO-PEG3-Phosphoramidite, which participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and TCO-phosphoramidite, a key player in the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction.
This comprehensive analysis delves into their reaction kinetics, stability, hydrophilicity, and practical applications, providing the detailed information necessary to select the optimal reagent for your specific research needs.
At a Glance: Key Performance Metrics
| Feature | This compound | TCO-phosphoramidite |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) |
| Reactive Partner | Azide | Tetrazine |
| Reaction Kinetics (Second-Order Rate Constant) | ~0.31 - 2.1 M⁻¹s⁻¹[1][2] | Up to ~820 - 30,000 M⁻¹s⁻¹[2] |
| Relative Speed | Fast | Exceptionally Fast |
| Stability | Generally stable; can be sensitive to prolonged iodine exposure during synthesis and strong acids.[3][4][5] Loses reactivity over weeks in storage.[6][7] | Generally stable but can be sensitive to light, thiols, and some metal ions, which can cause isomerization to the less reactive cis-isomer.[8] |
| Hydrophilicity | Enhanced by the PEG3 spacer, reducing aggregation and improving solubility of the conjugate.[9] | The core TCO structure is hydrophobic. |
The Chemical Reactions: A Tale of Two Cycloadditions
The fundamental difference between these two phosphoramidites lies in the bioorthogonal reactions they enable.
This compound is used to incorporate a dibenzocyclooctyne (DBCO) group onto an oligonucleotide. This strained alkyne reacts specifically with an azide-modified molecule in a copper-free click reaction known as SPAAC. This reaction is highly specific and proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[10][11]
TCO-phosphoramidite introduces a trans-cyclooctene (TCO) moiety. TCO is a highly reactive dienophile that undergoes an extremely rapid iEDDA reaction with a tetrazine-functionalized molecule.[12] This reaction is prized for its exceptional speed, often orders of magnitude faster than SPAAC, making it ideal for applications where reaction time is critical or reactant concentrations are low.[12][13]
Reaction Kinetics: A Clear Winner in Speed
For applications requiring rapid conjugation, such as in vivo imaging or the capture of transient interactions, the TCO-tetrazine reaction is unparalleled.
| Reaction Pair | Second-Order Rate Constant (k₂) | Reference |
| DBCO-Azide | 2.1 ± 0.2 M⁻¹s⁻¹ (in PBS, 37°C) | [1] |
| TCO-Tetrazine | 210 M⁻¹s⁻¹ (in PBS, 37°C) | [1] |
| TCO-Tetrazine (Optimized) | up to 30,000 M⁻¹s⁻¹ | [12] |
As the data indicates, the iEDDA reaction between TCO and tetrazine is approximately 100 times faster than the SPAAC reaction between DBCO and azide under similar conditions.[1] This kinetic advantage is a primary driver for the adoption of TCO-based chemistry in demanding applications. A direct comparison in a cell-gluing assay highlighted the importance of these fast kinetics; the TCO-tetrazine system was significantly more efficient at inducing cell-cell adhesion than the DBCO-azide system, which was attributed to the much faster reaction rate of the former.[2]
Stability and Handling Considerations
The stability of the phosphoramidite reagent and the resulting modified oligonucleotide is a critical factor for successful bioconjugation.
This compound:
-
During Synthesis: The DBCO group is generally stable to the conditions of oligonucleotide synthesis. However, it can be sensitive to the iodine oxidation step. Using a milder oxidant like 0.5M CSO in anhydrous acetonitrile is recommended to prevent degradation of the DBCO moiety, especially if it is subjected to multiple oxidation cycles.[3] It is stable to deprotection with ammonium hydroxide and AMA (ammonium hydroxide/methylamin), making it compatible with standard deprotection protocols.[5][14]
-
Storage: DBCO-modified biomolecules can lose reactivity over time. For instance, a DBCO-functionalized antibody may lose 3-5% of its reactivity toward azides over 4 weeks at 4°C or -20°C.[7] Long-term storage in buffers containing azides or thiols should be avoided.[7]
TCO-phosphoramidite:
-
During Synthesis: TCO is generally compatible with standard phosphoramidite chemistry.
-
Storage and Handling: The trans-isomer of cyclooctene is responsible for its high reactivity. However, it can isomerize to the much less reactive cis-isomer. This isomerization can be promoted by exposure to light, high concentrations of thiols, or the presence of copper ions.[8][15] More stable derivatives of TCO have been developed to mitigate this issue.[16] For long-term storage, TCO reagents may be protected as silver(I) complexes.[15]
Experimental Protocols
Protocol 1: Incorporation of this compound into an Oligonucleotide
This protocol outlines the steps for incorporating a 5'-DBCO group onto a synthetic oligonucleotide using an automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
This compound
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole, ETT)
-
Oxidizer solution (0.5 M CSO in anhydrous acetonitrile)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping reagents
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or AMA)
-
Purification cartridges or HPLC system
Procedure:
-
The oligonucleotide is synthesized using standard phosphoramidite chemistry with the final 5'-dimethoxytrityl (DMT) group left on.
-
For the final coupling step, the 5'-DMT group is removed by treatment with the deblocking solution.
-
The this compound is dissolved in anhydrous acetonitrile and delivered to the synthesis column with the activator. A coupling time of 10 minutes is recommended.[3][17]
-
After coupling, the phosphite triester linkage is oxidized to a stable phosphate triester. It is crucial to use a mild oxidizing agent such as 0.5M CSO with a 3-minute oxidation time to prevent degradation of the DBCO group.[3]
-
Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide (e.g., 2 hours at 65°C) or AMA (e.g., 2 hours at room temperature).[14]
-
The crude DBCO-modified oligonucleotide is then purified. Due to the hydrophobicity of the DBCO group, purification can be readily achieved using a Glen-Pak™ cartridge or by reverse-phase HPLC.[17]
Protocol 2: General Protocol for 5'-TCO-Phosphoramidite Incorporation
While a specific protocol for a particular TCO-phosphoramidite may vary by manufacturer, the following general steps based on standard phosphoramidite chemistry can be followed.
-
Synthesis: The oligonucleotide is synthesized using standard automated solid-phase synthesis protocols.
-
Final Coupling: For the final coupling, the 5'-DMT group of the support-bound oligonucleotide is removed. The TCO-phosphoramidite, dissolved in anhydrous acetonitrile, is then coupled to the 5'-hydroxyl group using a standard activator. A slightly extended coupling time (e.g., 5-15 minutes) may be beneficial to ensure high coupling efficiency.[18]
-
Oxidation: A standard iodine oxidation step is typically compatible with the TCO moiety.
-
Cleavage and Deprotection: The TCO-modified oligonucleotide is cleaved from the support and deprotected using standard conditions, such as concentrated ammonium hydroxide. It is important to confirm the stability of the specific TCO-phosphoramidite to the chosen deprotection conditions with the manufacturer's guidelines.
Protocol 3: Bioconjugation of a DBCO-Oligonucleotide to an Azide-Labeled Protein
Procedure:
-
Dissolve the purified DBCO-modified oligonucleotide and the azide-labeled protein in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Mix the DBCO-oligonucleotide and the azide-protein. A 2-4 fold molar excess of the oligonucleotide is often used to ensure efficient labeling of the protein.[6]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[6][15][19] The progress of the reaction can be monitored by the decrease in the UV absorbance of the DBCO group at approximately 310 nm.[19]
-
Purify the resulting oligonucleotide-protein conjugate to remove excess oligonucleotide. This can be achieved by size-exclusion chromatography, ion-exchange HPLC, or other suitable chromatographic techniques.[6]
Protocol 4: Bioconjugation of a TCO-Oligonucleotide to a Tetrazine-Labeled Protein
Procedure:
-
Prepare the tetrazine-labeled protein. A common method is to react the protein with a Tetrazine-NHS ester in a buffer such as PBS at a pH of 7-9.[20]
-
Dissolve the purified TCO-modified oligonucleotide and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS).
-
Mix the TCO-oligonucleotide and the tetrazine-protein. A slight molar excess (e.g., 1.1-2.0 fold) of one component is typically used.[20]
-
Incubate the reaction mixture. Due to the extremely fast kinetics, the reaction is often complete within 10-60 minutes at room temperature.[20]
-
The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance in the 510-550 nm range.[13]
-
Purify the conjugate using appropriate chromatographic methods to remove any unreacted starting materials.
Choosing the Right Tool for the Job
The selection between this compound and TCO-phosphoramidite should be guided by the specific requirements of the experiment.
Choose this compound when:
-
Extremely fast kinetics are not essential.
-
Working with azide-modified biomolecules is established in your workflow.
-
Enhanced hydrophilicity of the final conjugate is a desirable feature.
-
You require a robust and well-established copper-free click chemistry.
Choose TCO-phosphoramidite when:
-
Rapid reaction kinetics are critical, for example, in applications with low reactant concentrations or for in vivo studies.
-
You are working with tetrazine-labeled molecules.
-
The potential for isomerization can be managed through careful handling and storage.
References
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. utupub.fi [utupub.fi]
- 6. Cleavage and Deprotection of 3'ddC Trityl-on DNA Oligos < Oligo Synthesis Resource [medicine.yale.edu]
- 7. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. twistbioscience.com [twistbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glenresearch.com [glenresearch.com]
- 18. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
A Head-to-Head Battle for Oligonucleotide Labeling: Copper-Catalyzed vs. Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals, the precise and efficient labeling of oligonucleotides is paramount for a myriad of applications, from diagnostics to therapeutics. Click chemistry has emerged as a powerful tool for this purpose, offering high specificity and reliability. This guide provides an in-depth comparison of the two primary modalities of click chemistry for oligonucleotide labeling: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or copper-free click chemistry.
This comprehensive analysis weighs the performance of each method, supported by experimental data, to empower you in selecting the optimal strategy for your research needs.
At a Glance: Key Differences
| Feature | Copper-Catalyzed Click Chemistry (CuAAC) | Copper-Free Click Chemistry (SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Reaction Speed | Generally faster (minutes to a few hours) | Slower (hours to overnight)[] |
| Biocompatibility | Potential for cytotoxicity due to copper catalyst[2] | Highly biocompatible, suitable for in vivo applications[] |
| Reaction Components | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Reaction Conditions | Requires a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA)[3] | No catalyst or additives required |
| Side Reactions | Potential for copper-mediated damage to oligonucleotides[4] | Possible side reactions of strained alkynes with thiols[5] |
| Cost of Reagents | Generally lower cost for terminal alkynes | Higher cost for strained cyclooctynes |
Performance Deep Dive: A Quantitative Comparison
The choice between CuAAC and SPAAC often hinges on the specific requirements of the experiment, balancing the need for speed against the imperative of biocompatibility.
| Parameter | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) | Key Considerations |
| Labeling Efficiency | High to quantitative yields are often reported, frequently exceeding 90%.[6][7] | Can also achieve high to quantitative yields, though potentially requiring longer reaction times or excess reagents. | Efficiency can be influenced by the specific oligonucleotide sequence, the nature of the label, and reaction optimization. |
| Reaction Kinetics | Second-order rate constants are typically in the range of 10^4 to 10^5 M⁻¹s⁻¹. | Second-order rate constants are generally lower, ranging from 10^-1 to 10^3 M⁻¹s⁻¹, depending on the specific cyclooctyne used. | CuAAC is significantly faster, which can be advantageous for high-throughput applications. |
| Purity of Labeled Oligonucleotide | High purity can be achieved after removal of the copper catalyst and excess reagents. | Generally high purity, with the primary byproduct being excess unlabeled reactants. | Both methods require a purification step (e.g., ethanol precipitation or HPLC) to remove unreacted components. |
| Oligonucleotide Integrity | The copper catalyst can potentially cause strand cleavage or other damage to the oligonucleotide, although this can be minimized with the use of protective ligands.[4] | The absence of a metal catalyst preserves the integrity of the oligonucleotide. | For applications requiring pristine oligonucleotide structure, SPAAC is the safer choice. |
Visualizing the Chemistries: Reaction Mechanisms
To better understand the fundamental differences between these two powerful ligation techniques, the following diagrams illustrate their respective reaction pathways.
Caption: Workflow for Copper-Catalyzed Oligonucleotide Labeling.
Caption: Workflow for Copper-Free Oligonucleotide Labeling.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for labeling oligonucleotides using both CuAAC and SPAAC. It is crucial to optimize these protocols for your specific oligonucleotide, label, and experimental conditions.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-containing label (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper-stabilizing ligand (e.g., TBTA or BTTAA) solution (e.g., 50 mM in DMSO/water)
-
Nuclease-free water
-
Buffer (e.g., phosphate buffer, pH 7)
-
DMSO (if required to dissolve the label)
Procedure:
-
Prepare the Oligonucleotide-Label Mixture:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in buffer to the desired final concentration (e.g., 100 µM).
-
Add the azide-containing label. A 1.5 to 10-fold molar excess of the label over the oligonucleotide is commonly used. If the label is dissolved in DMSO, ensure the final DMSO concentration does not exceed 10-20%.
-
-
Prepare the Catalyst Master Mix:
-
In a separate tube, prepare the catalyst master mix by combining the CuSO₄ solution and the ligand solution. A common ratio is 1:5 of copper to ligand.
-
Immediately before use, add the freshly prepared sodium ascorbate solution to the copper-ligand mixture. The solution should turn from blue to colorless, indicating the reduction of Cu(II) to the active Cu(I) state.
-
-
Initiate the Reaction:
-
Add the catalyst master mix to the oligonucleotide-label mixture to initiate the click reaction. The final concentration of copper is typically in the range of 0.1 to 1 mM.
-
Gently mix the reaction and incubate at the desired temperature (e.g., room temperature to 45°C) for 1 to 4 hours. The reaction can be performed in the dark to protect light-sensitive dyes.
-
-
Purification:
-
After the incubation period, the labeled oligonucleotide can be purified from the excess label and catalyst components. Standard methods include ethanol precipitation, size-exclusion chromatography, or HPLC.[7]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-modified oligonucleotide
-
Strained alkyne-containing label (e.g., DBCO, BCN)
-
Nuclease-free water
-
Buffer (e.g., PBS, pH 7.4)
-
DMSO (if required to dissolve the label)
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, dissolve the azide-modified oligonucleotide in the chosen buffer to the desired final concentration.
-
Add the strained alkyne-containing label. A 1.5 to 5-fold molar excess of the label is typically sufficient. If the label is dissolved in DMSO, ensure the final DMSO concentration is kept low.
-
-
Initiate the Reaction:
-
Gently mix the components.
-
Incubate the reaction at a suitable temperature (e.g., room temperature to 37°C). Reaction times are generally longer than for CuAAC, ranging from 4 to 24 hours. Progress can be monitored by HPLC or gel electrophoresis.
-
-
Purification:
-
Once the reaction is complete, purify the labeled oligonucleotide to remove any unreacted label and oligonucleotide. This is typically achieved through ethanol precipitation, spin filtration, or HPLC.
-
Choosing the Right Tool for the Job
When to Choose CuAAC:
-
Speed is critical: For high-throughput screening or when rapid labeling is required.
-
Cost is a major consideration: Terminal alkynes and copper catalysts are generally less expensive than strained cyclooctynes.
-
The oligonucleotide is robust: When the potential for copper-mediated damage is not a significant concern.
When to Choose SPAAC:
-
In vivo or live-cell labeling: The high biocompatibility and absence of a toxic catalyst make it the gold standard for these applications.[]
-
Sensitive oligonucleotides: When preserving the absolute integrity of the oligonucleotide is paramount.
-
Simplicity is desired: The one-pot reaction without the need for preparing a catalyst system simplifies the experimental workflow.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. interchim.fr [interchim.fr]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
A Comparative Guide to the Reaction Kinetics of DBCO-PEG3-Phosphoramidite with Various Azides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of Dibenzocyclooctyne (DBCO)-based reagents with a variety of azide-containing molecules. The focus is on the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This document presents supporting experimental data, detailed methodologies for kinetic analysis, and a comparison with alternative click chemistry reactions to aid in the selection of the most appropriate bioconjugation strategy.
Performance Comparison: DBCO-Azide Reaction Kinetics
The reaction between DBCO and an azide is a second-order process, meaning its rate is dependent on the concentration of both reactants. The efficiency of this reaction is quantified by the second-order rate constant (k₂), with a higher value indicating a faster reaction. The structure of both the azide and the cyclooctyne can significantly influence this rate. Below is a compilation of kinetic data for the reaction of DBCO derivatives with various azides under specified conditions.
| DBCO Derivative | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Citation(s) |
| DBCO | Benzyl Azide | 0.24 | CH₃CN:H₂O (3:1) | Room Temperature | [1][2] |
| DBCO | Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) | Room Temperature | [1][2] |
| DBCO-PEG-functionalized | Peptide with novel azidoamino acid | 0.34 | HBS buffer (pH 7.4) | 25 | [3] |
| DBCO-PEG-functionalized | Peptide with Azidolysine (N₃K) | 2.6 | HBS buffer (pH 7.4) | 25 | [4] |
| DBCO-PEG4-acid | Azide-PEG4-acid | 2.1 | PBS (pH 7.4) | 37 | [5] |
| Sulfo-DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7) | 25-37 | [6] |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES (pH 7) | 25-37 | [6] |
| DBCO-modified antibody | Azide-containing molecule | 0.18 - 0.37 (with PEG₅ linker) | Not Specified | Not Specified | [6] |
Comparison with Alternative Click Chemistry Reactions
While SPAAC is a powerful tool, other click chemistry reactions offer different kinetic profiles that may be advantageous for specific applications. The two most common alternatives are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Tetrazine-TCO Inverse Electron Demand Diels-Alder (IEDDA) reaction.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | Citation(s) |
| CuAAC | Terminal Alkyne + Azide | 10 - 100 | Requires a copper(I) catalyst, which can be toxic to living cells. The reaction rate is highly dependent on the ligand used to stabilize the copper ion.[7][8] | [7][8] |
| TCO-Tetrazine Ligation | trans-Cyclooctene (TCO) + Tetrazine | 1 - 10⁶ | Exceptionally fast kinetics, allowing for reactions at very low concentrations. It is also bioorthogonal.[4] | [4][9][10][11] |
Note: The kinetic data presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparison of absolute values should be made with caution. The tables aim to provide a general understanding of the relative reaction rates.
Experimental Protocols
Determining Second-Order Rate Constants for DBCO-Azide Reactions via UV-Vis Spectroscopy
This protocol outlines a general method for determining the second-order rate constant of a DBCO-azide reaction by monitoring the decrease in DBCO absorbance over time.
Materials:
-
DBCO-functionalized molecule (e.g., DBCO-PEG3-Phosphoramidite)
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the DBCO-functionalized molecule in the reaction buffer. The concentration should be such that the initial absorbance at the λmax of DBCO (typically around 309 nm) is between 1.0 and 1.5.
-
Prepare a stock solution of the azide-functionalized molecule in the reaction buffer. To ensure pseudo-first-order conditions, the azide concentration should be at least 10-fold higher than the DBCO concentration.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to kinetics mode.
-
Set the measurement wavelength to the λmax of the DBCO derivative (e.g., 309 nm).
-
Set the temperature to the desired reaction temperature (e.g., 25 °C or 37 °C).
-
Set the data collection interval (e.g., every 30 or 60 seconds) and the total reaction time.
-
-
Kinetic Measurement:
-
Pipette the DBCO solution into a quartz cuvette and place it in the spectrophotometer.
-
Allow the solution to equilibrate to the set temperature.
-
Initiate the reaction by adding the azide solution to the cuvette and mix quickly and thoroughly.
-
Immediately start the kinetic measurement.
-
Record the absorbance at the specified wavelength over time until the reaction is complete (i.e., the absorbance reading stabilizes).
-
-
Data Analysis:
-
The observed rate constant (k_obs) is determined by fitting the absorbance decay data to a single exponential decay function: A(t) = A_f + (A_0 - A_f) * exp(-k_obs * t) where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_f is the final absorbance.
-
The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the azide: k₂ = k_obs / [Azide].
-
Visualizations
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
The Researcher's Guide to DBCO-PEG3-Phosphoramidite: A Cost-Benefit Analysis for Bioconjugation
In the rapidly evolving landscape of bioconjugation, the choice of chemical tools is paramount to the success of research in diagnostics, therapeutics, and fundamental biology. Among the arsenal of bioorthogonal "click chemistry" reagents, Dibenzocyclooctyne (DBCO) derivatives have carved out a significant niche, particularly for copper-free applications. This guide provides a comprehensive cost-benefit analysis of DBCO-PEG3-Phosphoramidite, comparing its performance with key alternatives and offering detailed experimental insights for researchers, scientists, and drug development professionals.
Performance Comparison: DBCO vs. Alternatives
The primary value of this compound lies in its ability to participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction. This is a critical advantage in biological systems where the cytotoxicity of copper catalysts is a concern.[1][2] The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, facilitating efficient conjugation.[3]
The main competitor to DBCO-based SPAAC is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine. The key performance differences are summarized below.
Quantitative Performance Data
| Feature | This compound (SPAAC) | TCO-Phosphoramidite (iEDDA) | Key Considerations |
| Reaction Kinetics (Second-Order Rate Constant) | ~0.1 - 2 M⁻¹s⁻¹[4] | >10³ M⁻¹s⁻¹[4] | TCO reactions are significantly faster, which can be crucial for in vivo applications or when dealing with low concentrations of reactants. |
| Reaction Time to Completion | 4 - 17 hours at room temperature[3][5] | Typically much faster, often on the order of minutes to a few hours. | The slower kinetics of DBCO may require overnight incubations for optimal yield. |
| Stability | DBCO is generally stable to standard oligonucleotide deprotection conditions (ammonium hydroxide).[1][6] However, it can be sensitive to prolonged exposure to iodine during oxidation steps in oligonucleotide synthesis and may show some instability over long-term storage.[7][8] | TCO is also compatible with standard deprotection but can be prone to isomerization to its unreactive cis-cyclooctene (CCO) form, especially with prolonged exposure to light or certain reagents.[7][9] | The choice of reagents and handling conditions is critical for both to maintain reactivity. |
| Solubility | The DBCO moiety is hydrophobic, but the PEG3 linker significantly improves the water solubility of the phosphoramidite and the resulting oligonucleotide conjugate.[2][3] | TCO is also a hydrophobic group, and PEGylation is often employed to enhance its solubility in aqueous buffers. | For applications requiring high concentrations in aqueous media, the PEG linker is a significant benefit for both reagents. |
| Yield | Generally high, with virtually quantitative conjugation efficiency often reported after purification.[5] | Also very high, often achieving near-quantitative yields due to the rapid kinetics. | Both chemistries are highly efficient, with the final yield often depending more on purification methods than the click reaction itself. |
Cost-Benefit Analysis
The selection of a click chemistry reagent is often a balance between performance and cost. Below is an approximate cost comparison based on currently available market prices. Prices can vary significantly between suppliers and are subject to change.
Cost Comparison of Click Chemistry Phosphoramidites
| Reagent | Typical Price Range (per 50 mg) |
| This compound | $300 - $500 |
| TCO-Phosphoramidite | $350 - $600 |
| Standard Alkyne Phosphoramidite (for CuAAC) | $100 - $200 |
Analysis:
-
This compound offers a compelling balance of cost and performance for many applications. Its primary benefit is enabling copper-free click chemistry, which is essential for in vivo studies and experiments with sensitive biological samples.[1][2] The PEG linker enhances solubility, a crucial factor when working with biomolecules. While its reaction kinetics are slower than TCO-based chemistry, the high and reliable yields achieved with overnight incubations are often sufficient for a wide range of research needs.
-
TCO-Phosphoramidite is the premium choice for applications demanding the fastest possible reaction kinetics. This is particularly advantageous for in vivo imaging or labeling of low-abundance targets where rapid conjugation is critical. However, this performance comes at a higher cost and with the consideration of potential isomerization.
-
Standard Alkyne Phosphoramidites for copper-catalyzed azide-alkyne cycloaddition (CuAAC) are the most cost-effective option. However, the requirement for a copper catalyst limits their use in many biological applications due to cytotoxicity.
Experimental Protocols
Oligonucleotide Synthesis with 5'-DBCO-PEG3-Phosphoramidite
This protocol outlines the standard steps for incorporating a DBCO moiety at the 5'-end of a synthetic oligonucleotide using an automated DNA synthesizer.
Materials:
-
5'-DBCO-TEG Phosphoramidite (dissolved in anhydrous acetonitrile)
-
Standard DNA or RNA phosphoramidites and synthesis reagents
-
Solid support (e.g., CPG)
-
Deprotection solution (e.g., ammonium hydroxide)
-
Purification cartridges or HPLC system
Procedure:
-
Automated Synthesis: The oligonucleotide sequence is synthesized on a solid support using standard phosphoramidite chemistry.
-
Final Coupling Step: In the final coupling cycle, the 5'-DBCO-TEG Phosphoramidite is coupled to the 5'-terminus of the oligonucleotide. A slightly longer coupling time of 10-12 minutes is recommended for optimal efficiency.[3]
-
Oxidation: Use a mild oxidizing agent to avoid degradation of the DBCO group.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and deprotected using ammonium hydroxide at room temperature overnight or at 65°C for 2 hours.[1][6]
-
Purification: The DBCO-modified oligonucleotide is purified using standard methods such as reverse-phase HPLC or purification cartridges. The hydrophobicity of the DBCO group can aid in separation.
Antibody-Oligonucleotide Conjugation using DBCO-PEG-NHS Ester
This protocol describes the conjugation of an azide-modified oligonucleotide to an antibody using a DBCO-PEG-NHS ester.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS ester (dissolved in anhydrous DMSO)
-
Azide-modified oligonucleotide
-
Quenching solution (e.g., Tris buffer)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Activation: React the antibody with a 10- to 20-fold molar excess of DBCO-PEG-NHS ester in PBS for 30-60 minutes at room temperature.[10]
-
Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to stop the reaction.
-
Purification: Remove excess DBCO-PEG-NHS ester by dialysis or using a desalting column.
-
Click Reaction: Add the azide-modified oligonucleotide to the DBCO-activated antibody at a 2- to 5-fold molar excess. Incubate at 4°C overnight.[10]
-
Final Purification: Purify the antibody-oligonucleotide conjugate using size-exclusion chromatography to remove unreacted oligonucleotide.
Visualizing the Workflow
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for synthesizing an antibody-drug conjugate (ADC) using DBCO-based click chemistry.
Logical Flow of Oligonucleotide Modification and Conjugation
Caption: Step-wise process for creating and using a DBCO-modified oligonucleotide for bioconjugation.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. bostonsociety.org [bostonsociety.org]
- 10. help.lumiprobe.com [help.lumiprobe.com]
A Head-to-Head Comparison: DBCO-PEG3-Phosphoramidite for In Vivo Applications
For researchers, scientists, and drug development professionals navigating the complexities of in vivo bioconjugation, the choice of chemical tools is paramount. This guide provides an objective comparison of DBCO-PEG3-Phosphoramidite with its alternatives, supported by available experimental data, to inform the selection of the most suitable reagent for your in vivo research.
Dibenzocyclooctyne (DBCO) reagents are a cornerstone of copper-free click chemistry, a bioorthogonal reaction that has revolutionized the study of biological processes in living organisms. The absence of a cytotoxic copper catalyst makes it particularly well-suited for in vivo applications.[1][2] this compound allows for the straightforward incorporation of the DBCO moiety onto oligonucleotides, enabling their subsequent conjugation to azide-modified molecules within a biological system.[3][4] The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, further optimizing its performance.[3][5]
Performance Comparison: DBCO vs. Alternatives
The primary alternatives to DBCO-based Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for in vivo applications are other strained alkynes and the kinetically superior inverse-electron-demand Diels-Alder (iEDDA) reaction.
| Feature | DBCO (SPAAC) | BCN (SPAAC) | TCO/Tetrazine (iEDDA) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Kinetics (Second-Order Rate Constant) | ~10⁻³ - 1 M⁻¹s⁻¹ | Generally slower than DBCO | Up to 10³ M⁻¹s⁻¹[3][6] | ~10 M⁻¹s⁻¹ (with 20 µM Cu(I))[6] |
| Biocompatibility | Excellent; no catalyst required.[1][2] | Excellent; no catalyst required. | Generally good, but some tetrazines can have stability issues. | Limited in vivo use due to copper cytotoxicity.[1][2] |
| Stability | DBCO is generally stable but can be sensitive to strongly acidic conditions.[7][8] DBCO-modified oligonucleotides are stable to standard deprotection conditions.[9] | Generally stable. | TCO is highly reactive; tetrazines can be prone to hydrolysis. | Azides and alkynes are highly stable. |
| Steric Hindrance | The bulky DBCO group can sometimes cause steric hindrance. The PEG spacer in this compound helps to mitigate this.[3] | Less bulky than DBCO. | Both TCO and tetrazine are relatively large, which can impact the properties of the labeled molecule.[3] | The small size of the azide and alkyne groups is a key advantage.[6] |
| In Vivo Applicability | Widely used for in vivo imaging and drug delivery. Its slower kinetics can be a limitation for some pretargeting applications.[3][10] | Used in live cells, but less common for in vivo animal studies compared to DBCO. | The extremely fast kinetics make it ideal for in vivo pretargeting strategies in imaging and therapy.[3][11] | Primarily used for in vitro applications due to copper toxicity.[1][2] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of in vivo bioconjugation. Below are generalized methodologies for key experiments.
Protocol 1: In Vivo Labeling of Azide-Modified Cells with a DBCO-Functionalized Oligonucleotide
This protocol describes a common workflow for in vivo targeting and labeling of cells that have been metabolically engineered to express azide groups on their surface.
1. Metabolic Labeling:
-
Administer an azide-modified monosaccharide (e.g., Ac₄ManNAz) to the animal model. This is typically done via intravenous or intraperitoneal injection daily for 3-7 days to allow for metabolic incorporation into cell surface glycans.
2. Administration of DBCO-Oligonucleotide:
-
Synthesize the oligonucleotide of interest using this compound to incorporate the DBCO moiety at the desired position (e.g., 5'-end).
-
Purify the DBCO-modified oligonucleotide, for example, using HPLC.
-
Dissolve the purified DBCO-oligonucleotide in a biocompatible vehicle (e.g., sterile PBS).
-
Administer the DBCO-oligonucleotide conjugate to the animal model, typically via intravenous injection. The dosage will depend on the specific oligonucleotide and target.
3. In Vivo Imaging/Analysis:
-
If the oligonucleotide is labeled with a reporter (e.g., a fluorophore or a radiolabel), perform in vivo imaging at various time points post-injection (e.g., 24, 48, 72 hours) to monitor the biodistribution and target accumulation.
-
At the end of the experiment, tissues of interest can be harvested for ex vivo analysis, such as fluorescence imaging of tissue sections or quantification of radioactivity.[12]
Protocol 2: Pretargeted In Vivo Imaging using TCO-Tetrazine Ligation
This protocol outlines the highly efficient pretargeting strategy enabled by the rapid kinetics of the iEDDA reaction.
1. Administration of the Primary Agent:
-
Conjugate a targeting molecule (e.g., an antibody) to trans-cyclooctene (TCO).
-
Administer the TCO-modified targeting molecule to the animal model.
-
Allow sufficient time for the targeting molecule to accumulate at the target site and for the unbound conjugate to clear from circulation (this can range from hours to days depending on the targeting molecule).
2. Administration of the Secondary Agent:
-
Label a small molecule imaging agent (e.g., a PET tracer) with a tetrazine moiety.
-
Administer the tetrazine-labeled imaging agent. The rapid click reaction with the pre-localized TCO will lead to the accumulation of the imaging signal at the target site.
3. In Vivo Imaging:
-
Perform in vivo imaging (e.g., PET scan) shortly after the administration of the tetrazine-labeled agent to visualize the target.
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams are provided.
Caption: Experimental workflow for in vivo labeling using this compound.
Caption: Logical relationship in a pretargeted in vivo strategy using TCO-tetrazine ligation.
Conclusion
This compound remains a robust and reliable tool for in vivo applications, particularly for the functionalization of oligonucleotides. Its primary advantages lie in the biocompatibility of the copper-free click reaction and the improved solubility and reduced steric hindrance afforded by the PEG spacer. However, for applications requiring extremely fast kinetics, such as in vivo pretargeting, alternatives like the TCO-tetrazine iEDDA reaction may be more suitable, despite the larger size of the reacting moieties. The choice of bioorthogonal chemistry should therefore be carefully considered based on the specific requirements of the in vivo experiment, including the desired reaction speed, the nature of the biomolecules involved, and the overall experimental design.
References
- 1. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 3. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 4. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Application of Bio-orthogonality for In Vivo Animal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of DBCO-Labeled Oligonucleotides: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of modified oligonucleotides is a critical step in the development of novel therapeutics and diagnostic tools. Among the various modifications, the attachment of a dibenzocyclooctyne (DBCO) group for copper-free click chemistry applications necessitates robust analytical methods to confirm successful conjugation and assess the purity of the final product. This guide provides a comprehensive comparison of the leading analytical techniques for evaluating the purity of DBCO-labeled oligonucleotides, supported by experimental data and detailed protocols.
This guide will delve into the nuances of mass spectrometry (MS) and its hyphenation with liquid chromatography (LC-MS), alongside alternative methods such as high-performance liquid chromatography (HPLC) with UV detection and capillary electrophoresis (CE). By understanding the strengths and limitations of each technique, researchers can select the most appropriate method for their specific needs, ensuring the quality and reliability of their DBCO-conjugated oligonucleotides.
Mass Spectrometry: A Powerful Tool for Mass Verification
Mass spectrometry is an indispensable technique for the unequivocal identification of DBCO-labeled oligonucleotides by providing a precise measurement of their molecular weight.[1] The two most common ionization techniques employed for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).
MALDI-TOF MS is a high-throughput technique that provides rapid mass confirmation.[2] It is particularly well-suited for the routine quality control of synthetic oligonucleotides. However, its resolution and accuracy can decrease for longer oligonucleotides (typically >50 bases).
ESI-MS offers higher resolution and mass accuracy, especially for larger oligonucleotides, and is readily coupled with liquid chromatography for online separation and analysis (LC-MS).[1][2] ESI generates multiply charged ions, which allows for the analysis of high-mass molecules on instruments with a limited mass-to-charge (m/z) range.
Comparative Performance of Mass Spectrometry Techniques
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | Ionization of co-crystallized sample and matrix by a laser pulse. | Ionization of a liquid sample by applying a high voltage, creating an aerosol of charged droplets. |
| Mass Accuracy | Good (typically within 0.1%) | Excellent (typically <5 ppm with high-resolution instruments) |
| Resolution | Moderate | High |
| Throughput | High | Moderate to High (especially with LC) |
| Coupling to LC | Offline | Online |
| Tolerance to Salts | Low | Moderate (can be improved with sample preparation) |
| Typical Application | Rapid screening and QC of shorter oligonucleotides. | Detailed characterization, impurity profiling, and analysis of complex mixtures. |
Liquid Chromatography: The Gold Standard for Separation
High-performance liquid chromatography (HPLC) is the cornerstone of oligonucleotide purity assessment, offering high-resolution separation of the target DBCO-labeled oligonucleotide from various impurities, such as unconjugated oligos, truncated sequences (n-1, n-2), and other synthesis-related byproducts. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation.
Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP-HPLC is the most widely used chromatographic technique for oligonucleotide analysis.[3] It utilizes a hydrophobic stationary phase (e.g., C18) and a mobile phase containing an ion-pairing agent (e.g., triethylammonium acetate, TEAA) that forms a neutral complex with the negatively charged oligonucleotide backbone, allowing for separation based on hydrophobicity. The hydrophobic DBCO moiety significantly increases the retention of the labeled oligonucleotide, facilitating its separation from the unlabeled precursor.
Anion-Exchange (AEX) HPLC
AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[4][5][6] This technique is highly effective in separating full-length oligonucleotides from shorter failure sequences. The hydrophobic DBCO group has a lesser impact on retention in AEX compared to IP-RP, making it a complementary technique for impurity profiling.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an emerging alternative that separates molecules based on their polarity.[7][8] For oligonucleotides, this technique offers a different selectivity compared to IP-RP and AEX and is compatible with MS without the need for ion-pairing reagents that can cause signal suppression.[7]
Comparative Performance of HPLC Modes
| Feature | Ion-Pair Reversed-Phase (IP-RP) | Anion-Exchange (AEX) | Hydrophilic Interaction (HILIC) |
| Separation Principle | Hydrophobicity | Charge (number of phosphate groups) | Polarity |
| Resolution of n-1, n-2 | Good | Excellent | Moderate |
| Separation of Labeled vs. Unlabeled | Excellent (due to DBCO hydrophobicity) | Moderate | Good |
| MS Compatibility | Requires volatile ion-pairing reagents | Not directly compatible due to high salt concentrations | Excellent (no ion-pairing reagents needed) |
| Typical Application | Purity assessment, separation of labeled and unlabeled species. | Removal of failure sequences, analysis of charge variants. | Orthogonal separation, direct MS coupling. |
Capillary Electrophoresis: High-Efficiency Separations
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate charged molecules based on their size and charge.[9][10] For oligonucleotides, CE, particularly capillary gel electrophoresis (CGE), can provide excellent resolution of different length species, rivaling that of AEX-HPLC.[9]
Comparative Performance of Capillary Electrophoresis
| Feature | Capillary Electrophoresis (CE) |
| Separation Principle | Size-to-charge ratio |
| Resolution of n-1, n-2 | Excellent |
| Throughput | High |
| Sample Consumption | Very low |
| MS Compatibility | Can be coupled to MS |
| Typical Application | High-resolution sizing, purity analysis. |
Experimental Workflows and Protocols
To provide a practical guide, the following sections detail the experimental workflows and protocols for the key analytical techniques discussed.
Mass Spectrometry Analysis Workflow
The general workflow for analyzing DBCO-labeled oligonucleotides by mass spectrometry involves sample preparation, instrument calibration, data acquisition, and data processing.
Experimental Protocol: MALDI-TOF MS of a DBCO-labeled Oligonucleotide
-
Sample Preparation:
-
Desalt the oligonucleotide sample using a C18 ZipTip or ethanol precipitation to remove salts that can interfere with ionization.
-
Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in a 50:50 mixture of acetonitrile and water.
-
-
Spotting:
-
Mix the desalted oligonucleotide sample (typically 1 µL of a 10 µM solution) with the matrix solution (1 µL) on a MALDI target plate.
-
Allow the mixture to air-dry to form crystals.
-
-
Data Acquisition:
-
Calibrate the mass spectrometer using a standard of known molecular weight.
-
Acquire the mass spectrum in the appropriate mode (typically positive or negative ion mode, depending on the oligonucleotide).
-
-
Data Analysis:
-
Determine the monoisotopic or average mass of the major peak and compare it to the theoretical mass of the DBCO-labeled oligonucleotide.
-
Experimental Protocol: LC-ESI-MS of a DBCO-labeled Oligonucleotide
-
LC Separation (IP-RP):
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 100 mM hexafluoroisopropanol (HFIP), 5 mM triethylamine (TEA) in water
-
Mobile Phase B: 100 mM HFIP, 5 mM TEA in methanol
-
Gradient: 5-50% B over 15 minutes
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 50°C
-
-
MS Detection (ESI):
-
Ionization Mode: Negative
-
Mass Range: 500-2000 m/z
-
Capillary Voltage: 3.5 kV
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the eluting species.
-
Integrate the peak areas from the chromatogram to determine the relative purity.
-
HPLC Analysis Workflow
The workflow for HPLC analysis focuses on the separation of the DBCO-labeled oligonucleotide from its impurities.
Experimental Protocol: IP-RP-HPLC for DBCO-Oligonucleotide Purity
-
Sample Preparation:
-
Dissolve the lyophilized DBCO-labeled oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
Dilute the stock solution to 10 µM with mobile phase A.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5-30% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
-
Data Analysis:
-
Integrate the peak areas of the main product and all impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Logical Relationship of Analytical Techniques
The choice of analytical technique often follows a logical progression from initial confirmation to detailed characterization and routine quality control.
Conclusion
The assessment of purity for DBCO-labeled oligonucleotides requires a multi-faceted analytical approach. Mass spectrometry, particularly ESI-MS coupled with LC, provides definitive mass confirmation and detailed impurity identification. HPLC, with its various separation modes, remains the workhorse for quantitative purity assessment, with IP-RP-HPLC being the most common method for separating labeled from unlabeled species. Capillary electrophoresis offers a high-resolution alternative for sizing and purity checks.
For a comprehensive quality control strategy, a combination of these techniques is often employed. Initial synthesis success can be rapidly confirmed by MALDI-TOF MS. Detailed characterization and impurity profiling are best achieved with LC-MS. For routine purity checks, a validated HPLC method is typically sufficient. By carefully selecting and implementing these analytical tools, researchers can ensure the quality and consistency of their DBCO-labeled oligonucleotides, paving the way for successful downstream applications in research and development.
References
- 1. web.colby.edu [web.colby.edu]
- 2. biomers.net | Quality control - biomers.net Oligonucleotides [biomers.net]
- 3. Rapid Oligonucleotide Drug Impurity Determination by Direct Spectral Comparison of Ion Pair-Reversed Phase HPLC ESI MS Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. ymc.co.jp [ymc.co.jp]
- 6. bio-works.com [bio-works.com]
- 7. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Oligonucleotides Characterization Using Hydrophilic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Capillary electrophoresis of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of DBCO-PEG3-Phosphoramidite conjugation efficiency by gel electrophoresis
In the rapidly advancing fields of targeted therapeutics and diagnostics, the precise conjugation of oligonucleotides to other biomolecules is paramount. The use of DBCO-PEG3-Phosphoramidite for introducing a dibenzocyclooctyne (DBCO) group onto an oligonucleotide enables highly efficient and specific copper-free click chemistry reactions. However, the successful synthesis of an oligonucleotide conjugate hinges on the accurate validation of conjugation efficiency. This guide provides a comparative analysis of three common analytical techniques—gel electrophoresis, high-performance liquid chromatography (HPLC), and mass spectrometry—to aid researchers in selecting the most appropriate method for their validation needs.
Comparing the Tools: A Head-to-Head Analysis
The choice of analytical method depends on various factors, including the required level of quantification, sample purity, available equipment, and desired throughput. Each technique offers distinct advantages and disadvantages in the context of analyzing DBCO-oligonucleotide conjugates.
| Feature | Gel Electrophoresis (PAGE) | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Separation Principle | Size and charge | Hydrophobicity and charge (Ion-Pair Reversed-Phase) | Mass-to-charge ratio |
| Quantitative Capability | Semi-quantitative (densitometry) | Quantitative (peak integration)[1] | Semi-quantitative to quantitative (with internal standards)[2] |
| Resolution | Moderate; can resolve single-base differences under optimal conditions | High; excellent for separating unreacted oligo from conjugate[1] | Very high; can identify specific molecular species |
| Sensitivity | Nanogram range (with sensitive stains) | Picogram to nanogram range | Femtomole to picomole range[3] |
| Throughput | High (multiple samples per gel) | Moderate to high (with autosampler) | High (MALDI-TOF) to moderate (LC-MS) |
| Cost (Instrument) | Low | Moderate | High |
| Cost (Per Sample) | Low | Moderate | High |
| Information Provided | Size shift, estimation of purity | Retention time, purity, quantity | Molecular weight confirmation, impurity identification |
Visualizing the Workflow
The overall process, from conjugation to validation, can be visualized as a series of sequential steps. The choice of analytical technique represents a critical decision point in this workflow.
Experimental Protocols
Detailed and reproducible protocols are essential for accurate validation. Below are representative protocols for each analytical technique, tailored for the analysis of DBCO-oligonucleotide conjugates.
Protocol 1: Polyacrylamide Gel Electrophoresis (PAGE) for Conjugation Analysis
This protocol is adapted for the analysis of oligonucleotide conjugates, where a shift in electrophoretic mobility indicates successful conjugation.
-
Gel Preparation:
-
Prepare a 15-20% denaturing polyacrylamide gel containing 7 M urea. The percentage of acrylamide may be adjusted based on the size of the oligonucleotide and the conjugate.
-
Use 1x TBE (Tris/Borate/EDTA) as the gel and running buffer.
-
-
Sample Preparation:
-
Mix 1-5 µL of the conjugation reaction mixture with an equal volume of 2x formamide loading buffer (95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol).
-
Include controls of the unconjugated DBCO-oligonucleotide and the azide-containing molecule if possible.
-
Heat the samples at 95°C for 5 minutes, then immediately place on ice.
-
-
Electrophoresis:
-
Load the samples into the wells of the prepared gel.
-
Run the gel in 1x TBE buffer at a constant power (e.g., 20-30 W) until the bromophenol blue dye reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Carefully remove the gel from the glass plates.
-
Stain the gel using a sensitive nucleic acid stain (e.g., SYBR Gold) according to the manufacturer's instructions.
-
Visualize the gel using a gel documentation system with the appropriate excitation and emission filters.
-
-
Data Analysis (Densitometry):
-
The conjugated oligonucleotide will exhibit a retarded migration compared to the unconjugated oligonucleotide.
-
Quantify the band intensities using image analysis software. The conjugation efficiency can be estimated by the ratio of the intensity of the conjugated band to the total intensity of all oligonucleotide-containing bands in the lane.
-
Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC is a powerful technique for separating and quantifying oligonucleotide conjugates based on their hydrophobicity.
-
Instrumentation and Column:
-
An HPLC system with a UV detector is required.
-
Use a C18 column suitable for oligonucleotide analysis (e.g., with a wide pore size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
The concentration of the ion-pairing agent and the organic solvent may need to be optimized for the specific conjugate.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50-60°C to denature the oligonucleotide and improve peak shape.
-
Detection Wavelength: 260 nm (for the oligonucleotide) and a secondary wavelength if the conjugated molecule has a different absorbance maximum.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes is a good starting point. For example, 5% to 65% B over 25 minutes.
-
-
Sample Preparation:
-
Dilute the conjugation reaction mixture in Mobile Phase A.
-
Inject 10-20 µL of the diluted sample.
-
-
Data Analysis:
-
The conjugated oligonucleotide will typically have a longer retention time than the unconjugated DBCO-oligonucleotide due to the increased hydrophobicity of the conjugate.
-
Conjugation efficiency can be calculated by integrating the peak areas of the conjugate and the remaining unconjugated oligonucleotide. The efficiency is the ratio of the conjugate peak area to the total area of all oligonucleotide-related peaks.[1]
-
Protocol 3: MALDI-TOF Mass Spectrometry
MALDI-TOF MS provides direct confirmation of the conjugate's molecular weight.
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix for oligonucleotides, such as 3-hydroxypicolinic acid (3-HPA), in a 50:50 mixture of acetonitrile and water.
-
-
Sample Preparation:
-
Mix the conjugation reaction sample (desalted if necessary) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Mass Spectrometry Analysis:
-
Analyze the sample in a MALDI-TOF mass spectrometer in negative ion linear mode for oligonucleotides.
-
Calibrate the instrument using a standard of a known oligonucleotide.
-
-
Data Analysis:
-
The mass spectrum will show a peak corresponding to the molecular weight of the unconjugated DBCO-oligonucleotide and a new, larger peak corresponding to the molecular weight of the successful conjugate.
-
The relative intensities of these peaks can provide a semi-quantitative estimate of the conjugation efficiency. For more accurate quantification, an internal standard can be used.[2]
-
Logical Relationships in Validation
The choice of validation method can be viewed as a trade-off between different analytical parameters. The following diagram illustrates the relationship between the techniques and their key attributes.
Conclusion
The validation of this compound conjugation efficiency is a critical step in the development of oligonucleotide-based research tools and therapeutics. While gel electrophoresis offers a rapid and cost-effective qualitative assessment of conjugation, HPLC provides robust quantitative data on purity and efficiency. Mass spectrometry stands as the definitive method for confirming the identity of the conjugate and can be adapted for quantitative analysis. By understanding the principles, protocols, and comparative strengths of each technique, researchers can confidently select the most suitable method to ensure the quality and efficacy of their oligonucleotide conjugates.
References
A Researcher's Guide to DBCO-PEG3-Phosphoramidite: Applications, Limitations, and a Comparative Analysis for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is critical to the success of their work. Among the array of tools available, DBCO-PEG3-Phosphoramidite has emerged as a key player in the realm of copper-free click chemistry. This guide provides a comprehensive literature review of its applications and limitations, alongside a comparative analysis with alternative methods, supported by experimental data and detailed protocols.
Dibenzocyclooctyne (DBCO) reagents are central to strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that obviates the need for cytotoxic copper catalysts.[] The this compound variant incorporates a triethylene glycol (PEG3) spacer, which enhances solubility and reduces steric hindrance, making it a versatile tool for modifying oligonucleotides at the 5' end.[2] These modified oligonucleotides can then be readily conjugated to azide-containing molecules such as proteins, peptides, and fluorescent dyes.
Key Applications of this compound
The primary application of this compound lies in its ability to introduce a reactive DBCO group onto a synthetic oligonucleotide. This enables researchers to perform copper-free click chemistry for a variety of downstream applications, including:
-
Bioconjugation: The creation of stable conjugates between oligonucleotides and other biomolecules is a cornerstone of many diagnostic and therapeutic applications. The high specificity of the DBCO-azide reaction ensures that the conjugation occurs only between the desired functional groups, minimizing side reactions with other functionalities present in biological systems.[][3]
-
Fluorescent Labeling: By reacting a DBCO-modified oligonucleotide with an azide-functionalized fluorescent dye, researchers can easily label DNA or RNA sequences for use in applications such as fluorescence in situ hybridization (FISH), microarrays, and cellular imaging.
-
Drug Delivery: The development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems often relies on the precise attachment of a therapeutic agent to a targeting moiety. This compound facilitates the creation of oligonucleotide-based therapeutics and delivery vehicles.[4][5]
Performance Comparison: this compound vs. Alternatives
A key consideration for researchers is how this compound performs against other common bioconjugation methods, such as those utilizing N-hydroxysuccinimide (NHS) esters.
| Feature | This compound (SPAAC) | NHS Ester Chemistry |
| Specificity | High: Reacts specifically with azides.[] | Moderate: Reacts with primary amines, which are abundant in biological systems. |
| Biocompatibility | Excellent: No cytotoxic copper catalyst required.[] | Good: Generally well-tolerated, but can lead to non-specific labeling. |
| Reaction Conditions | Mild: Aqueous buffers, physiological pH, room temperature.[3] | Mild: Aqueous buffers, physiological pH, room temperature. |
| Reaction Kinetics | Slower than CuAAC (copper-catalyzed click chemistry). Second-order rate constants for DBCO derivatives are in the range of 1-2 M⁻¹s⁻¹. | Generally fast, but can be influenced by pH. |
| Stability of Linkage | Stable triazole linkage. | Stable amide bond. |
| Yield | Generally high and quantitative.[6] | Can be variable depending on reaction conditions and the number of available amines. |
Limitations and Considerations
Despite its numerous advantages, this compound is not without its limitations:
-
Sensitivity to Oxidation: The DBCO group is susceptible to degradation by standard iodine oxidation used during solid-phase oligonucleotide synthesis. The use of milder oxidizing agents, such as 2-Butanethione (CSO), is recommended to preserve the integrity of the DBCO moiety.
-
Stability: The DBCO group can lose reactivity over time due to oxidation and hydration. It is recommended to store DBCO-functionalized molecules at -20°C and use them within a month for optimal performance.[7]
-
Reaction Time: The strain-promoted reaction between DBCO and azides is generally slower than the copper-catalyzed counterpart (CuAAC), with typical reaction times ranging from 4 to 17 hours at room temperature.[2][8]
-
Purification: While the specificity of the reaction is high, purification of the final conjugate is still necessary to remove unreacted starting materials. Standard techniques like desalting and HPLC are commonly employed.
Experimental Protocols
To provide a practical comparison, the following are generalized protocols for labeling an oligonucleotide using this compound and a standard NHS ester.
Protocol 1: Oligonucleotide Labeling via this compound and SPAAC
This protocol outlines the synthesis of a DBCO-modified oligonucleotide and its subsequent conjugation to an azide-containing molecule.
Workflow for DBCO-Oligonucleotide Conjugation
Caption: Workflow for oligonucleotide modification and bioconjugation using this compound.
Materials:
-
DNA synthesizer
-
This compound
-
Standard DNA phosphoramidites and synthesis reagents
-
0.1 M CSO in acetonitrile
-
Cleavage and deprotection reagents (e.g., ammonium hydroxide)
-
Azide-modified molecule (e.g., protein, dye)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system for purification
Procedure:
-
Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on a solid support using standard phosphoramidite chemistry.
-
DBCO Incorporation: In the final coupling cycle, use this compound to add the DBCO group to the 5' terminus.
-
Oxidation: Following the DBCO coupling step, use a mild oxidizing solution (0.1 M CSO in acetonitrile) instead of the standard iodine solution.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove protecting groups according to standard protocols. Be mindful that prolonged exposure to certain deprotection reagents like AMA may cause slight degradation of the DBCO group.
-
Purification: Purify the DBCO-modified oligonucleotide using reverse-phase HPLC.
-
Conjugation: a. Dissolve the purified DBCO-oligonucleotide and the azide-modified molecule in PBS (pH 7.4). A 1.5 to 10-fold molar excess of the azide-molecule is often used. b. Incubate the reaction mixture for 4-17 hours at room temperature.
-
Final Purification: Purify the final oligonucleotide conjugate using an appropriate method, such as size-exclusion chromatography or HPLC, to remove unreacted starting materials.
Protocol 2: Oligonucleotide Labeling via Amino-Modifier and NHS Ester
This protocol describes the incorporation of an amino-linker during oligonucleotide synthesis and subsequent labeling with an NHS ester-activated molecule.
Workflow for NHS Ester Conjugation
Caption: Workflow for oligonucleotide modification and bioconjugation using an amino-modifier and NHS ester.
Materials:
-
DNA synthesizer
-
Amino-modifier phosphoramidite (e.g., Amino-Modifier C6)
-
Standard DNA phosphoramidites and synthesis reagents
-
Standard iodine oxidation solution
-
Cleavage and deprotection reagents
-
NHS ester-activated molecule (e.g., protein, dye)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
HPLC system for purification
Procedure:
-
Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on a solid support.
-
Amino-Modifier Incorporation: In the final coupling cycle, use an amino-modifier phosphoramidite to introduce a primary amine at the 5' terminus.
-
Oxidation, Cleavage, and Deprotection: Use standard synthesis protocols for these steps.
-
Purification: Purify the amino-modified oligonucleotide using reverse-phase HPLC.
-
Conjugation: a. Dissolve the purified amino-oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5). b. Dissolve the NHS ester-activated molecule in a compatible solvent (e.g., DMSO) and add it to the oligonucleotide solution (typically a 10-20 fold molar excess). c. Incubate the reaction mixture for 1-2 hours at room temperature.
-
Final Purification: Purify the final oligonucleotide conjugate to remove unreacted starting materials and byproducts.
Conclusion
This compound is a powerful and versatile reagent for the modification of oligonucleotides and their subsequent bioconjugation via copper-free click chemistry. Its high specificity and biocompatibility make it an excellent choice for applications in sensitive biological systems. However, researchers should be mindful of its limitations, particularly its sensitivity to standard oxidation conditions during synthesis and its finite shelf life. When compared to traditional methods like NHS ester chemistry, the SPAAC reaction enabled by DBCO offers superior specificity, which can lead to cleaner reactions and more defined conjugates. The choice of conjugation chemistry will ultimately depend on the specific requirements of the application, including the nature of the biomolecules involved, the desired stability of the linkage, and the tolerance of the system to potential side reactions.
References
- 2. lumiprobe.com [lumiprobe.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. biorbyt.com [biorbyt.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
Safety Operating Guide
Navigating the Safe Disposal of DBCO-PEG3-Phosphoramidite: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized reagents like DBCO-PEG3-Phosphoramidite are paramount for laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from SDSs of structurally similar phosphoramidite compounds provides a framework for safe disposal. This guide synthesizes that information into a procedural plan, emphasizing adherence to local and institutional regulations.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The general safety precautions for handling phosphoramidites are summarized in the table below.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. |
| Ventilation | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. |
| Spill Response | In case of a spill, absorb the material with an inert substance like vermiculite, dry sand, or earth. Place the absorbed material into a designated chemical waste container. |
| First Aid - Inhalation | If inhaled, move the individual to fresh air. If breathing is difficult, provide artificial respiration. |
| First Aid - Skin Contact | In case of skin contact, wash the affected area thoroughly with soap and plenty of water. |
| First Aid - Eye Contact | If the substance enters the eyes, flush with water as a precaution. |
| Fire Safety | Use a self-contained breathing apparatus for firefighting if necessary. |
It is important to note that for many specialized reagents like this compound, the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, treating the compound with a high degree of caution is essential.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound and related waste from oligonucleotide synthesis should always be performed in strict accordance with all federal, state, and local environmental regulations. The following is a general procedural guide based on best practices for phosphoramidite waste.
1. Waste Segregation:
-
At the point of generation, segregate waste containing this compound from other laboratory waste streams.
-
This includes unused or expired reagent, contaminated lab supplies (e.g., pipette tips, weighing boats), and solvent waste from the synthesis process.
2. Containerization:
-
Use clearly labeled, leak-proof, and chemically compatible containers for all this compound waste.
-
The label should include "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Solid Waste Disposal:
-
For solid waste, such as the original vial with residual product or contaminated consumables, place it directly into the designated solid chemical waste container.
-
Avoid generating dust when handling the solid material.
4. Liquid Waste Disposal:
-
Liquid waste from the oligonucleotide synthesizer containing this compound and other reagents (e.g., activators, deblockers, oxidizers) should be collected in a designated hazardous waste container.
-
Do not mix incompatible waste streams. Consult your institution's chemical compatibility charts.
5. Decontamination of Glassware:
-
Any glassware that has come into contact with this compound should be decontaminated before reuse or disposal.
-
Rinse the glassware with a suitable solvent (e.g., acetonitrile, dichloromethane) and collect the rinsate as hazardous waste.
6. Final Disposal:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area until they are collected by your institution's EHS personnel or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste manifests or tracking forms as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the general decision-making and procedural flow for the proper disposal of this compound waste.
Safe Handling and Disposal of DBCO-PEG3-Phosphoramidite: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized reagents like DBCO-PEG3-Phosphoramidite. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
This compound is a key reagent in bioconjugation and oligonucleotide synthesis, valued for its role in copper-free click chemistry.[1] However, like all phosphoramidites, it is sensitive to moisture and air, necessitating specific handling procedures to maintain its integrity and ensure the safety of laboratory personnel.[2][3]
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately in accordance with laboratory protocols.[4] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects against splashes of the reagent or solvents. In situations with a higher risk of splashing, a face shield worn over safety glasses is advised.[4] |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and personal clothing from accidental spills. For larger quantities or higher-risk procedures, a chemically resistant apron or gown should be considered.[4] |
| Respiratory Protection | Not generally required under normal handling conditions | Use in a well-ventilated area or a fume hood to minimize inhalation exposure. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. |
Handling and Storage Procedures
Proper handling and storage are critical to prevent the degradation of this compound and to avoid laboratory accidents. Phosphoramidites are moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or dry nitrogen) whenever possible.[2][3]
| Procedure | Key Steps and Considerations |
| Receiving and Storage | Upon receipt, inspect the container for any damage. Store the vial in a freezer at -20°C in a desiccated, airtight container to prevent exposure to moisture.[3] |
| Preparation for Use | Allow the vial to warm to room temperature before opening to prevent condensation of moisture inside the vial. This process should be done in a desiccator. |
| Dissolution and Transfer | Use anhydrous solvents, such as acetonitrile, for dissolution. All glassware should be thoroughly dried before use. Transfer the solution using a syringe or cannula under an inert atmosphere.[2] |
| After Use | Securely cap the vial, purge with an inert gas if possible, and return to the freezer for storage. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial to mitigate any potential harm.
| Emergency Scenario | Immediate Actions |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4][5] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4] |
| Spill | For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact the institution's environmental health and safety department. Ensure proper PPE is worn during cleanup.[4][5] |
Disposal Plan
The disposal of this compound and associated waste must be conducted in compliance with all federal, state, and local regulations.[4] Improper disposal can lead to environmental contamination and potential health hazards.
| Waste Type | Disposal Procedure |
| Unused/Expired Reagent | Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.[6] |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, labeled hazardous waste container. |
| Solvent Waste | Collect all solvent waste containing the phosphoramidite in a properly labeled, sealed, and compatible waste container. Do not mix with incompatible wastes.[6] |
| Empty Reagent Vials | Triple rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal as non-hazardous waste.[6] |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their work, contributing to advancements in science and drug development while maintaining a secure laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
